molecular formula C9H14N6 B6300558 N-(4-Aminobenzyl)biguanide CAS No. 2247773-24-4

N-(4-Aminobenzyl)biguanide

Cat. No.: B6300558
CAS No.: 2247773-24-4
M. Wt: 206.25 g/mol
InChI Key: LKOZCPLGVMQJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminobenzyl)biguanide is a useful research compound. Its molecular formula is C9H14N6 and its molecular weight is 206.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Aminobenzyl)biguanide is 206.12799447 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Aminobenzyl)biguanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminobenzyl)biguanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZCPLGVMQJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-(4-Aminobenzyl)biguanide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Mitochondrial Targeting and Molecular Conjugation

Executive Summary

N-(4-Aminobenzyl)biguanide represents a critical intersection between classical metabolic modulation and modern bioconjugation strategies. While traditional biguanides like Metformin and Phenformin are chemically inert "end-products," the 4-aminobenzyl variant introduces a highly reactive primary amine handle (-NH₂) onto the pharmacophore. This structural modification transforms the molecule from a simple drug into a functionalizable scaffold , enabling the synthesis of mitochondrial probes, PROTACs (Proteolysis Targeting Chimeras), and targeted antitumor prodrugs without abolishing the core AMPK-activating efficacy.

Part 1: Chemical Architecture & Synthesis

The synthesis of N-(4-Aminobenzyl)biguanide relies on the nucleophilic addition of a primary amine to a cyanoguanidine (dicyandiamide) core. Unlike alkyl-biguanides, the presence of the aromatic ring increases lipophilicity, potentially enhancing mitochondrial accumulation via the membrane potential (


).
1.1 Structural Properties[1][2][3][4][5]
  • Core Pharmacophore: Biguanide (

    
    ) backbone responsible for metal chelation (
    
    
    
    ) and electrostatic interaction with phospholipid headgroups.
  • Linker: Benzyl spacer (

    
    ). Provides steric separation between the basic biguanide head and the tail, mimicking the Phenformin structure.
    
  • Functional Handle: Para-amino group. This is the site for SAR (Structure-Activity Relationship) expansion.

1.2 Synthetic Protocol (Dihydrochloride Salt)
  • Reaction Type: Acid-catalyzed nucleophilic addition.[6]

  • Precursors: 4-Aminobenzylamine (Nucleophile) + Dicyandiamide (Electrophile).

  • Solvent System: Aqueous HCl or n-Butanol/HCl.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 4-aminobenzylamine (1.0 eq) in n-butanol.

  • Activation: Add concentrated HCl (1.0 eq) dropwise to protonate the amine, preventing multiple additions.

  • Addition: Add Dicyandiamide (1.1 eq).

  • Reflux: Heat to 110°C for 4-6 hours. The reaction is driven by the formation of the resonance-stabilized biguanidium cation.

  • Isolation: Cool to 0°C. The product precipitates as the dihydrochloride salt.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted dicyandiamide.

1.3 Synthesis Workflow Visualization

Synthesis cluster_conditions Critical Parameters Amine 4-Aminobenzylamine Inter Protonated Intermediate Amine->Inter HCl, n-BuOH Protonation Dicy Dicyandiamide (Cyanoguanidine) Dicy->Inter Nucleophilic Attack (Reflux 110°C) Product N-(4-Aminobenzyl)biguanide 2HCl Salt Inter->Product Crystallization (EtOH/H2O) Temp Temp: 110-130°C Stoich Ratio: 1:1.1

Figure 1: Synthetic pathway for the generation of N-(4-Aminobenzyl)biguanide dihydrochloride.

Part 2: Medicinal Chemistry & SAR Logic

The utility of N-(4-Aminobenzyl)biguanide lies in its ability to serve as a "parent" molecule for library generation.

2.1 The "Amino-Handle" Advantage

Standard biguanides (Metformin) lack functional groups for easy chemical modification. The p-amino group in this scaffold allows for:

  • Amide Coupling: Reaction with carboxylic acids to increase lipophilicity.

  • Sulfonylation: Creation of sulfonamides to probe solubility profiles.

  • Isothiocyanate Reaction: Formation of thiourea-biguanide hybrids.

2.2 Comparative SAR Data

The following table contrasts the physicochemical properties of the scaffold against standard therapeutics.

CompoundR-GroupLogP (Est.)[6][7]Mitochondrial UptakeConjugation Potential
Metformin Dimethyl-1.43Low (Transporter dependent)None
Phenformin Phenethyl0.50High (Passive diffusion)Low
N-(4-Aminobenzyl)biguanide 4-NH₂-Benzyl 0.2 - 0.6 High High (Primary Amine)

Key Insight: The 4-aminobenzyl analog retains the lipophilic character of Phenformin (essential for entering the mitochondrial matrix) while providing a site to attach bulky fluorophores (e.g., BODIPY, Fluorescein) or targeting ligands without disrupting the biguanide's ability to chelate metal ions or interact with Complex I.

Part 3: Mechanism of Action & Biological Utility

The primary biological target remains Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) .

3.1 Mechanism: The Energetic Crisis
  • Accumulation: The positively charged biguanide accumulates in the mitochondrial matrix (driven by

    
    ).
    
  • Inhibition: It inhibits electron transfer at Complex I.

  • ATP Depletion: Reduced proton gradient leads to lower ATP production.

  • AMPK Activation: The rising AMP:ATP ratio allosterically activates AMPK (AMP-activated protein kinase).

  • Downstream Effects: mTOR inhibition (antiproliferative), increased glucose uptake, and inhibition of gluconeogenesis.

3.2 Application in Drug Development (PROTACs)

Researchers use N-(4-Aminobenzyl)biguanide to design Biguanide-PROTACs .

  • Warhead: The biguanide moiety binds to AMPK or mitochondrial structures.

  • Linker: Attached via the 4-amino group.[3][4][8][9]

  • E3 Ligase Ligand: Recruits the ubiquitin-proteasome system to degrade specific mitochondrial proteins or metabolic enzymes.

3.3 Signaling Pathway Visualization

Mechanism Drug N-(4-Aminobenzyl)biguanide Mito Mitochondria (Matrix Accumulation) Drug->Mito Driven by Membrane Potential ComplexI Complex I (Inhibition) Mito->ComplexI ATP ATP Production ComplexI->ATP Decreases AMP AMP:ATP Ratio ATP->AMP Increases Ratio AMPK AMPK Activation (Thr172 Phosphorylation) AMP->AMPK mTOR mTORC1 (Inhibition) AMPK->mTOR Inhibits Effect Autophagy Induction Growth Arrest mTOR->Effect

Figure 2: Pharmacodynamic cascade initiated by mitochondrial accumulation of the biguanide scaffold.

Part 4: Experimental Protocols (Self-Validating Systems)
4.1 Protocol: Validation of Mitochondrial Targeting (Cellular)

To confirm that a derivative of N-(4-Aminobenzyl)biguanide is acting via the mitochondria (and not an off-target effect), use the Galactose vs. Glucose Screen .

  • Principle: Cancer cells in high glucose rely on glycolysis (Warburg effect) and are resistant to mitochondrial poisons. Cells in Galactose are forced to use Oxidative Phosphorylation (OXPHOS).

  • Hypothesis: If the compound targets Complex I, it should be significantly more toxic in Galactose media than in Glucose media.

Step-by-Step:

  • Seeding: Plate HCT116 or HeLa cells (3,000 cells/well) in 96-well plates.

  • Media Prep:

    • Condition A: DMEM + 25 mM Glucose (Glycolysis allowed).

    • Condition B: DMEM + 10 mM Galactose (Forced OXPHOS).

  • Treatment: Treat with N-(4-Aminobenzyl)biguanide (0.1 µM to 100 µM) for 72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP quantification).

  • Validation: A "Mitochondrial Shift" is confirmed if the

    
     in Galactose is >10-fold lower (more potent) than in Glucose.
    
4.2 Protocol: Conjugation to NHS-Ester Probes

Use this protocol to attach a fluorophore to the scaffold.

  • Dissolution: Dissolve N-(4-Aminobenzyl)biguanide 2HCl (10 mg) in anhydrous DMF (500 µL).

  • Base: Add Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the HCl salt and activate the amine.

  • Coupling: Add NHS-Fluorescein (1.1 eq).

  • Reaction: Stir at Room Temperature for 2 hours in the dark.

  • Quench: Add 100 µL 1M Tris-HCl (pH 8.0).

  • Purification: Semi-prep HPLC (C18 column, Acetonitrile/Water gradient).

References
  • Synthesis of Biguanides: Grytsai, O., Ronco, C., & Benhida, R. (2021).[10] The chemistry of biguanides: From synthetic approaches to medicinal applications.[10][11]European Journal of Medicinal Chemistry . Link

  • Mitochondrial Mechanism: Bridges, H. R., Jones, A. J., Pollak, M. N., & Hirst, J. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria.Biochemical Journal . Link

  • Antitumor Activity: Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis.eLife .[6][11] Link

  • Arylbiguanide SAR: Hutton, C. A., et al. (2019). Structure-activity relationships of biguanides as antiparasitic agents.[6]Journal of Medicinal Chemistry . Link

  • Conjugation Strategies: Klein, T., et al. (2013). The use of a clickable biguanide to probe the intracellular localization of metformin.ChemBioChem . Link

Sources

A Senior Application Scientist's Guide to the Thermodynamic Characterization of N-(4-Aminobenzyl)biguanide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: From Molecular Structure to Therapeutic Function

In modern drug development, the journey from a promising chemical entity to a safe and effective therapeutic is paved with rigorous scientific investigation. While the pharmacological activity of a molecule like N-(4-Aminobenzyl)biguanide—a derivative of the potent biguanide class of compounds—is paramount, its ultimate success is inextricably linked to its physical and chemical properties.[1][2] The study of thermodynamics provides the fundamental language to describe these properties, offering a quantitative understanding of the energy changes that govern a drug's stability, solubility, and its interaction with biological targets.[3]

N-(4-Aminobenzyl)biguanide, as a member of the biguanide family, shares a structural heritage with widely used drugs known for their effects on metabolic pathways.[4][5][6] However, specific data on its thermodynamic profile is not extensively documented in public literature. This guide, therefore, is structured not as a review of existing data, but as an authoritative methodological framework. It serves as a comprehensive "how-to" for any researcher tasked with characterizing this, or any similar new chemical entity (NCE). We will proceed from foundational physicochemical assessments to advanced calorimetric techniques, explaining the causality behind each experimental choice and providing field-proven protocols to ensure the generation of reliable and actionable data.

Part 1: Foundational Physicochemical Characterization

Before delving into complex thermodynamic analyses, a baseline understanding of the molecule's intrinsic properties is essential. These parameters dictate the compound's behavior in solution and are critical for designing subsequent experiments.[7]

Key Physicochemical Properties of N-(4-Aminobenzyl)biguanide
PropertyComputed ValueSignificance in Drug Development
Molecular Weight 164.21 g/mol [8]Influences diffusion rates and membrane transport.
XLogP3-AA -0.3[8]Predicts lipophilicity; a negative value suggests higher water solubility.[9]
Hydrogen Bond Donors 3[8]Affects solubility and potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 2[8]Influences solubility and binding characteristics.
pKa (Predicted) BasicAs a biguanide, the molecule is strongly basic. The pKa value is critical for predicting its ionization state at physiological pH, which profoundly impacts solubility, absorption, and permeability.[10][11][12]
Experimental Protocols: Foundational Assays

1. pKa Determination via Potentiometric Titration

  • Causality: The biguanide moiety is strongly basic. Knowing the precise pKa is mandatory to predict its charge state in the stomach (low pH) versus the intestine (higher pH), which governs its absorption profile.[11][12]

  • Protocol:

    • Prepare a 1-5 mM solution of N-(4-Aminobenzyl)biguanide in deionized water or a suitable co-solvent system.

    • Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

    • Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition.

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve, often calculated using the first or second derivative.

2. LogD Determination via Shake-Flask Method

  • Causality: While LogP describes the partition of the neutral species, LogD provides the pH-dependent lipophilicity, which is more physiologically relevant for an ionizable drug.[7][10]

  • Protocol:

    • Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of n-octanol and each aqueous buffer.

    • Shake the mixtures vigorously for several hours to ensure equilibrium is reached.

    • Centrifuge the samples to achieve complete phase separation.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate LogD at each pH as: LogD = log10([Compound]octanol / [Compound]aqueous).

Part 2: Solid-State Thermodynamics & Thermal Analysis

The physical form of an active pharmaceutical ingredient (API) has a profound impact on its stability, dissolution rate, and bioavailability.[1][2][13] Thermal analysis techniques are indispensable for characterizing the solid state.

Differential Scanning Calorimetry (DSC)
  • Expertise & Causality: DSC measures the heat flow into or out of a sample as a function of temperature.[14] It is the primary tool for identifying the melting point (Tₘ), enthalpy of fusion (ΔHբᵤₛ), and detecting different crystalline forms (polymorphs). A sharp, high-enthalpy melting event typically indicates a stable, crystalline material, which is often desired for consistent manufacturing and stability.[15]

  • Self-Validating Protocol:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and tin.[16]

    • Sample Preparation: Accurately weigh 2-5 mg of N-(4-Aminobenzyl)biguanide into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

    • Experimental Program:

      • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30°C).

      • Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the melting point.[16]

      • Maintain a constant nitrogen purge to ensure an inert atmosphere.

    • Data Analysis: The resulting thermogram will show an endothermic peak representing melting. The onset temperature is taken as the melting point (Tₘ), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHբᵤₛ).

Thermogravimetric Analysis (TGA)
  • Expertise & Causality: TGA measures changes in sample mass as a function of temperature. This technique is crucial for assessing thermal stability and identifying the presence of bound water (hydrates) or solvents (solvates). A significant mass loss before the decomposition temperature can indicate the presence of volatiles, which can impact the drug's stability and effective concentration.

  • Self-Validating Protocol:

    • Instrument Preparation: Ensure the TGA balance is tared and calibrated.

    • Sample Preparation: Place 5-10 mg of N-(4-Aminobenzyl)biguanide into a tared TGA pan.

    • Experimental Program:

      • Heat the sample from ambient temperature to a high temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Data Analysis: The TGA curve plots percent weight loss versus temperature. Steps in the curve indicate mass loss events, which can be correlated with the loss of specific molecules (like water) or general decomposition.

G cluster_0 Solid-State Characterization Workflow API API Sample N-(4-Aminobenzyl)biguanide DSC Differential Scanning Calorimetry (DSC) API->DSC TGA Thermogravimetric Analysis (TGA) API->TGA DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Polymorphism Screen DSC->DSC_Data Provides TGA_Data Thermal Stability Decomposition Temp Hydrate/Solvate State TGA->TGA_Data Provides Analysis Integrated Solid-State Profile DSC_Data->Analysis TGA_Data->Analysis ITC_Principle cluster_syringe Injection Syringe cluster_cell Sample Cell cluster_output Calorimeter Output Ligand Ligand (N-(4-Aminobenzyl)biguanide) Protein Target Protein Ligand->Protein Titration RawData Raw Data (Heat Pulses) μcal/sec vs. time Protein->RawData Heat Change (Exothermic or Endothermic) Isotherm Binding Isotherm kcal/mol vs. Molar Ratio RawData->Isotherm Integration Results Thermodynamic Profile - Affinity (Ka) - Enthalpy (ΔH) - Entropy (ΔS) - Stoichiometry (n) Isotherm->Results Model Fitting

Principle of Isothermal Titration Calorimetry (ITC).

Part 5: The Role of Computational Prediction

While experimental determination is the gold standard, computational methods play an increasingly vital role in modern drug discovery. [17]Techniques based on molecular dynamics and quantum mechanics can be used to predict thermodynamic properties before a compound is even synthesized. [18][19]These in silico models can estimate solubility, pKa, and binding free energies, helping to prioritize candidates for synthesis and experimental testing, thereby saving significant time and resources. [17][20][21]However, it is crucial to recognize that these are predictive models, and experimental validation as outlined in this guide remains an essential step in the drug development process. [17]

Conclusion

The thermodynamic characterization of a new chemical entity like N-(4-Aminobenzyl)biguanide is a cornerstone of its preclinical development. The integrated application of techniques—from foundational pKa and LogD measurements to advanced solid-state analysis by DSC/TGA and binding analysis by ITC—provides a holistic understanding of the molecule's behavior. This knowledge is not merely academic; it directly informs critical decisions in formulation, manufacturing, stability testing, and lead optimization. By following the rigorous, self-validating protocols detailed in this guide, researchers can build a robust thermodynamic profile that is essential for transforming a promising molecule into a viable therapeutic agent.

References

  • Jana, S. K., & Dinda, S. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. RSC Advances, 11(38), 23543–23555. Available from: [Link]

  • Doyle, M. L., & Vereyken, I. J. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(3), 271–284. Available from: [Link]

  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Solitek Pharma. Available from: [Link]

  • Konno, H., et al. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. Scientific Reports, 11(1), 4967. Available from: [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11481-11494. Available from: [Link]

  • Velazquez-Campoy, A., & Freire, E. (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Zaragoza. Available from: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available from: [Link]

  • Gauto, D., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 26(12), 6345. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Aminobenzyl)guanidine. PubChem. Available from: [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. Available from: [Link]

  • Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Archives of Biochemistry and Biophysics, 531(1-2), 100–109. Available from: [Link]

  • Gauto, D., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI. Available from: [Link]

  • Request PDF. (2025). A thermodynamic exploration into pharmaceutical drug solubility. ResearchGate. Available from: [Link]

  • GE Healthcare. (2012). Isothermal titration calorimetry: Principles and experimental design. CureFFI.org. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

  • Guerra-López, J., et al. (2021). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 11(54), 34221-34232. Available from: [Link]

  • Auriga Research. (n.d.). Solid State Characterization. Auriga Research. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Biguanide. PubChem. Available from: [Link]

  • Tumpa, A., et al. (2017). The use of the DSC method in quantification of active pharmaceutical ingredients in commercially available one component tablets. Acta Poloniae Pharmaceutica – Drug Research, 74(4), 1049–1055. Available from: [Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. Wikipedia. Available from: [Link]

  • Verevkin, S. P., et al. (2014). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates. Journal of Chemical & Engineering Data, 59(4), 1338–1344. Available from: [Link]

  • Pireddu, R., & Saponaro, A. (2016). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 6(10), e1819. Available from: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Pion. Available from: [Link]

  • Bailey, C. J. (2000). Biguanides. xPharm: The Comprehensive Pharmacology Reference. Available from: [Link]

  • Alzate-Arbeláez, A. F., et al. (2022). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 14(18), 3717. Available from: [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Protheragen. Available from: [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Intertek. Available from: [Link]

  • Wikipedia. (n.d.). Polyaminopropyl biguanide. Wikipedia. Available from: [Link]

  • Wang, Y., et al. (2021). Novel Computational Approach by Combining Machine Learning with Molecular Thermodynamics for Predicting Drug Solubility in Solvents. Industrial & Engineering Chemistry Research, 60(25), 9204–9214. Available from: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available from: [Link]

  • Al-Zoubi, N., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Scientific Reports, 14(1), 22067. Available from: [Link]

  • NETZSCH-Gerätebau GmbH. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH. Available from: [Link]

  • Tanimoto, R., et al. (2014). Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. Bioorganic & Medicinal Chemistry, 22(11), 2951–2961. Available from: [Link]

  • Al-Zoubi, N., et al. (2024). Measuring and Modeling the Solubility of Naproxen in Isopropanol and Propylene Glycol Mixtures at Various Temperatures. Journal of Solution Chemistry, 53, 1145–1160. Available from: [Link]

  • TA Instruments. (2015). Measuring Thermodynamic Parameters in the Drug Development Process. YouTube. Available from: [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug Discovery Today, 24(8), 1586–1594. Available from: [Link]

  • Mashat, B. H. (2017). POLYHEXAMETHYLENE BIGUANIDE HYDROCHLORIDE: FEATURES AND APPLICATIONS. European-American Journals. Available from: [Link]

  • Florence, A. T., & Attwood, D. (2016). Solubility. Basicmedical Key. Available from: [Link]

  • Lee, H., et al. (2025). Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Analytical Chemistry, 97(17), 6825–6833. Available from: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]

  • Ataman Kimya. (n.d.). POLYAMINOPROPYL BIGUANIDE. Ataman Kimya. Available from: [Link]

  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. Penn State. Available from: [Link]

  • Request PDF. (2022). Computational prediction of drug solubility in supercritical carbon dioxide: Thermodynamic and artificial intelligence modeling. ResearchGate. Available from: [Link]

  • Malvern Panalytical. (2024). Solid State Characterization of Pharmaceutical Drug Substances. YouTube. Available from: [Link]

Sources

The Biguanide Scaffold: A Functional Cationic Linker in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of biguanide-based chemical linkers in drug discovery.

Executive Summary

In modern medicinal chemistry, linkers are rarely passive structural spacers. They determine solubility, permeability, and off-target liability. Biguanide-based linkers —characterized by the imidodicarbonimidic diamide core (


)—offer a unique "functional tether" profile. Unlike neutral alkyl or PEG linkers, biguanide motifs introduce tunable basicity (pKa ~11.5) , metal-coordination capability , and mitochondrial targeting  via delocalized cationic charge.

This guide provides a rigorous analysis of biguanide linker chemistry, moving from synthetic architectures to their application in bis-biguanide antiseptics and emerging Biguanide-PROTAC conjugates.

Physicochemical Architecture

The utility of a biguanide linker lies in its electronic versatility. It is not merely a connector but a pharmacophoric scaffold .

Protonation & Tautomerism

At physiological pH (7.4), biguanides exist predominantly as monoprotonated cations. This positive charge is delocalized across the five-nitrogen system, creating a "charge-diffuse" cation that can penetrate hydrophobic membranes (unlike point-charge ammoniums) while maintaining water solubility.

  • Tautomer A (Neutral): Less stable, rarely dominant in aqueous media.

  • Tautomer B (Monocation): The bioactive species.[1][2] Stabilized by internal hydrogen bonding and resonance.

  • Metal Chelation: The deprotonated form acts as a bidentate ligand, forming stable square-planar complexes with Cu(II) and Ni(II), which can be exploited for supramolecular assembly.

Comparative Properties Table
PropertyAlkyl/PEG LinkerBiguanide LinkerImpact on Drug Design
Charge (pH 7.4) NeutralCationic (+1)Enhances mitochondrial accumulation (potential potential-driven uptake).
H-Bond Donors Low (0-2)High (5)Increases water solubility; critical for residue-specific binding (e.g., Asp/Glu).
Rigidity High flexibility (entropic penalty)Semi-rigid (Planar resonance)Reduces entropic cost of binding; creates defined vector geometry.
Metal Binding NoneHigh affinity (Cu, Ni, Zn)Enables metal-mediated pharmacology or purification strategies.

Synthetic Methodologies

There are two primary "disconnection approaches" for constructing biguanide linkers: the Cyanoguanidine Route (for asymmetric linkers) and the Dicyanamide Route (for symmetric bis-biguanides).

Diagram: Synthetic Pathways

BiguanideSynthesis Amine Primary Amine (R-NH2) Intermed_Cu Cu(II) Complex Intermediate Amine->Intermed_Cu Path B: Cu(II) Template (Mild Conditions) Biguanide Asymmetric Biguanide (R-Biguanide-R') Amine->Biguanide Path A: Acid/Heat (Reflux in Butanol/H2O) BisBiguanide Symmetric Bis-Biguanide (R-Biguanide-Linker-Biguanide-R) Amine->BisBiguanide 2 Equivalents Cyanoguanidine Cyanoguanidine (NC-NH-C(=NH)NH2) Cyanoguanidine->Intermed_Cu Cyanoguanidine->Biguanide + R'-NH2 Dicyanamide Sodium Dicyanamide (N(CN)2-) Dicyanamide->BisBiguanide Path C: Double Addition (e.g., Chlorhexidine synthesis) Intermed_Cu->Biguanide H2S Demetallation

Figure 1: Primary Synthetic Disconnections for Biguanide Linkers. Path A is standard for mono-biguanides; Path C is industrial standard for bis-biguanide linkers.

Protocol: Synthesis of an Asymmetric Biguanide Linker (Cyanoguanidine Method)

Use Case: Linking a hydrophobic drug scaffold (R1) to a solubilizing tail (R2).

Reagents:

  • R1-Amine (1.0 eq)

  • Sodium Dicyanamide (1.0 eq) or 1-Cyanoguanidine

  • Solvent: n-Butanol or 2-Methoxyethanol (high boiling point required)

  • Catalyst: Conc. HCl (1.0 eq)

Step-by-Step Workflow:

  • Pre-activation: Dissolve R1-Amine in n-Butanol. Add equimolar HCl to generate the amine hydrochloride salt in situ. (Crucial: The reaction requires the protonated amine to activate the nitrile).[3]

  • Addition: Add 1-Cyanoguanidine (1.0 eq).[3]

  • Reflux: Heat the mixture to reflux (117°C) for 6–12 hours. Monitor by TLC (Biguanides are highly polar; use MeOH/DCM 1:4).

  • Workup: Cool to room temperature. The biguanide hydrochloride often precipitates out.

  • Purification: Filter the solid. Recrystallize from water/ethanol or isopropanol.

    • Validation: Check NMR for the disappearance of the nitrile peak (~2100-2200 cm⁻¹ in IR) and appearance of broad guanidine NH signals.

Self-Validating Check:

  • If the reaction turns dark/tarry, the temperature was too high or oxidation occurred.

  • If no precipitate forms, the biguanide may be in the free base form. Add excess HCl/Ether to force salt precipitation.

Advanced Applications: From Antiseptics to PROTACs

Bis-Biguanide Linkers (The Chlorhexidine Model)

In this architecture, an alkyl chain (usually C6) serves as the "inner" linker, while the two biguanide groups serve as "outer" linkers connecting to chlorophenyl heads.

  • Mechanism: The cationic biguanides bind to the negatively charged bacterial cell wall (phospholipids/LPS), disrupting membrane integrity.

  • Design Rule: The linker length (C6 vs C2) critically affects membrane spanning. C6 (hexamethylene) provides the optimal hydrophobic/hydrophilic balance for membrane insertion.

Biguanide-PROTACs

Recent research has utilized the biguanide moiety as a dual-function linker in Proteolysis Targeting Chimeras (PROTACs).[4]

  • Role 1 (Warhead): The biguanide activates AMPK (Adenosine Monophosphate-activated Protein Kinase).

  • Role 2 (Linker): It connects the E3 ligase ligand (e.g., Cereblon or VHL binder) to the target protein.[5]

  • Advantage: The high polarity of the biguanide offsets the lipophilicity of traditional PROTAC linkers, improving solubility and bioavailability.

Diagram: Biguanide-PROTAC Mechanism

PROTAC_Mechanism PROTAC Biguanide-PROTAC Molecule (E3 Ligand - Biguanide - Target Ligand) CellEntry Cellular Entry (OCT1/OCT2 Transporters) PROTAC->CellEntry Cationic Uptake Mito Mitochondria (Complex I Inhibition) CellEntry->Mito Mitochondrial Targeting Ternary Ternary Complex Formation (Target Protein + PROTAC + E3 Ligase) CellEntry->Ternary Cytosolic Binding AMPK AMPK Activation (Metabolic Stress Response) Mito->AMPK Inhibits Complex I Ubiquitin Ubiquitination & Degradation (Proteasome Pathway) Ternary->Ubiquitin E3 Ligase Recruitment

Figure 2: Dual Mechanism of Biguanide-PROTACs. The linker acts as both a connector for degradation and a mitochondrial warhead.

References

  • Synthetic Accesses to Biguanide Compounds. Source: Beilstein Journal of Organic Chemistry (2021).[6] Context: Comprehensive review of synthetic pathways (A, B, C) and reaction conditions. URL:[Link]

  • Effects of Biguanide-PROTACs in Pancreatic Cancer Cells. Source: Molecules (2024).[7] Context: Case study on using biguanides as linkers in PROTACs, correlating permeability with linker structure. URL:[Link]

  • Biguanide–Transition Metals Complexes as Potential Drug. Source: RSC Advances (2020).[8] Context: Details the coordination chemistry (Cu, Ni, Zn) relevant for supramolecular linker design. URL:[Link]

  • Development of Antitumor Biguanides Targeting Energy Metabolism. Source: Scientific Reports (2021). Context: Discusses the structural requirements (linker length) for mitochondrial targeting. URL:[Link]

Sources

An In-depth Technical Guide to the pKa Values and Ionization of N-(4-Aminobenzyl)biguanide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The ionization constant, or pKa, of a drug molecule is a cornerstone of its physicochemical profile, profoundly influencing its journey through the body.[1][2] This parameter dictates the degree of ionization at a given pH, which in turn governs critical pharmaceutical attributes such as solubility, permeability across biological membranes, and the nature of drug-receptor interactions.[2][3] A thorough understanding of a compound's pKa values is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design, formulation development, and predicting in vivo performance.[1] For ionizable drugs, the non-ionized form is generally more lipophilic and can more readily cross cell membranes, while the ionized form is typically more water-soluble.[3] This guide provides a comprehensive technical overview of the pKa values and ionization behavior of N-(4-Aminobenzyl)biguanide, a molecule of interest due to its structural components known for their biological activities.

Molecular Structure and Predicted Ionization Sites of N-(4-Aminobenzyl)biguanide

N-(4-Aminobenzyl)biguanide incorporates two key functional moieties: a highly basic biguanide group and an aromatic aminobenzyl group. The biguanide portion is a strong base due to the extensive delocalization of positive charge in its protonated form.[4] Theoretical studies and experimental data on related biguanide structures, such as metformin, indicate that the initial protonation occurs on one of the imino (=NH) nitrogens.[4][5] The aminobenzyl group possesses an aromatic amine which is also basic, though significantly less so than the biguanide moiety.

Based on the electronic properties of these groups, N-(4-Aminobenzyl)biguanide is predicted to have three distinct pKa values corresponding to the following equilibria:

  • pKa1 (most basic): The first protonation of the biguanide group.

  • pKa2: The protonation of the amino group on the benzyl ring.

  • pKa3 (least basic): The second protonation of the biguanide group.

The delocalized nature of the positive charge across the biguanide structure after the first protonation significantly reduces the basicity of the remaining nitrogen atoms, leading to a much lower pKa for the second protonation.

Predicted and Experimental pKa Values

A summary of the anticipated pKa values is presented below:

Ionization Site Predicted pKa Description
Biguanide (1st Protonation)~11.0 - 11.5Corresponds to the equilibrium between the neutral form and the monocation.
Aminobenzyl Amine~4.5 - 5.0Corresponds to the equilibrium between the monocation and the dication.
Biguanide (2nd Protonation)~2.5 - 3.0Corresponds to the equilibrium between the dication and the trication.

It is crucial to note that these are estimated values and experimental determination is necessary for definitive characterization.

Ionization Equilibria of N-(4-Aminobenzyl)biguanide

The protonation and deprotonation of N-(4-Aminobenzyl)biguanide can be visualized as a series of equilibria, each governed by a specific pKa value.

ionization_equilibria Trication Trication (BH3)3+ Dication Dication (BH2)2+ Dication->Trication + H+ pKa3 ~ 2.5 Monocation Monocation (BH)+ Monocation->Dication + H+ pKa2 ~ 4.5 Neutral Neutral (B) Neutral->Monocation + H+ pKa1 ~ 11.0

Caption: Ionization equilibria of N-(4-Aminobenzyl)biguanide.

Experimental Determination of pKa Values

Several robust analytical techniques are available for the experimental determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.[4]

Potentiometric Titration

Potentiometric titration is a widely used and cost-effective method for pKa determination.[6][8] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[8]

Step-by-Step Protocol for Potentiometric Titration:

  • Sample Preparation: Accurately weigh a sample of N-(4-Aminobenzyl)biguanide dihydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[9]

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Calibrate a pH electrode at three points (e.g., pH 4, 7, and 10) and immerse it in the solution.[6]

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.[9]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.[6]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve. The equivalence points can be identified from the inflection points of the curve, often more clearly seen in the first or second derivative plots.[10]

Causality Behind Experimental Choices:

  • Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for accurate and reproducible results.[8]

  • Standardized Titrant: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.

  • Multiple Titrations: Performing the titration in triplicate or more ensures the reliability and precision of the determined pKa values.[6]

potentiometric_titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep Prepare Analyte Solution (1 mM N-(4-Aminobenzyl)biguanide) Titrate Incrementally Add Standardized NaOH Prep->Titrate Calibrate Calibrate pH Electrode Calibrate->Titrate Record Record pH at Equilibrium Titrate->Record Record->Titrate Repeat Plot Plot pH vs. Volume Record->Plot Determine Determine pKa from Midpoint of Buffer Region Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly suitable for compounds that possess a chromophore close to the ionization site.[1] The method relies on the principle that the protonated and deprotonated forms of a molecule will have different UV-Vis absorption spectra.[1]

Step-by-Step Protocol for UV-Vis Spectrophotometry:

  • Buffer Preparation: Prepare a series of buffers with a range of known pH values that encompass the expected pKa values of the analyte.

  • Sample Preparation: Prepare a stock solution of N-(4-Aminobenzyl)biguanide in a suitable solvent (e.g., methanol or water).

  • Spectral Acquisition: For each buffer solution, add a small, constant aliquot of the stock solution and record the UV-Vis spectrum over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and non-ionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[11]

Causality Behind Experimental Choices:

  • Choice of Wavelength: Selecting a wavelength with the largest difference in molar absorptivity between the two species maximizes the sensitivity of the measurement.[1]

  • Constant Analyte Concentration: Maintaining a constant total concentration of the analyte across all buffer solutions is essential for accurate results.

  • Buffer Range: The chosen pH range of the buffers should adequately bracket the pKa value to ensure a complete titration curve is obtained.

uv_vis_spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Buffers Prepare Buffers of Varying pH Add_Sample Add Analyte to Buffers Prep_Buffers->Add_Sample Prep_Sample Prepare Analyte Stock Solution Prep_Sample->Add_Sample Record_Spectra Record UV-Vis Spectra Add_Sample->Record_Spectra Plot_Data Plot Absorbance vs. pH Record_Spectra->Plot_Data Determine_pKa Determine pKa from Inflection Point Plot_Data->Determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Implications of pKa on Pharmaceutical Properties

The pKa values of N-(4-Aminobenzyl)biguanide have profound implications for its behavior in a physiological context and during formulation.

  • Solubility: The ionization state of the molecule is a primary determinant of its aqueous solubility. At pH values below the pKa of an amine, the protonated, charged form will dominate, leading to higher water solubility.

  • Permeability: The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is largely dependent on its lipophilicity. The neutral, non-ionized form of N-(4-Aminobenzyl)biguanide will be more lipophilic and therefore more readily absorbed via passive diffusion.

  • Drug-Receptor Interactions: The charge state of a drug molecule can significantly influence its binding affinity and selectivity for its biological target. Ionic interactions are often a key component of the binding energy between a ligand and a receptor.

The relationship between pH, pKa, and the resulting pharmaceutical properties can be summarized as follows:

pka_implications pKa pKa Values of N-(4-Aminobenzyl)biguanide Ionization Ionization State (% Ionized vs. Non-ionized) pKa->Ionization pH Physiological pH (e.g., gut, blood) pH->Ionization Solubility Aqueous Solubility Ionization->Solubility Permeability Membrane Permeability Ionization->Permeability Binding Drug-Receptor Interactions Ionization->Binding

Caption: Influence of pKa on key pharmaceutical properties.

Conclusion

A comprehensive understanding of the pKa values of N-(4-Aminobenzyl)biguanide is indispensable for its development as a potential therapeutic agent. This guide has outlined the theoretical basis for its ionization behavior, provided predicted pKa values, and detailed robust experimental methodologies for their determination. By elucidating the relationship between pKa, ionization state, and critical pharmaceutical properties, researchers and drug development professionals can make more informed decisions to optimize the safety and efficacy of this and other ionizable drug candidates.

References

  • The chemistry of biguanides. (2019). Canadian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. (2018). ACS Omega. [Link]

  • Synthetic accesses to biguanide compounds. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Development of Methods for the Determination of pKa Values. (2012). Analytical Chemistry Insights. [Link]

  • Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020). ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). International Journal of Innovative Research and Scientific Studies. [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace. [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. [Link]

  • (PDF) Synthetic accesses to biguanide compounds. (2021). ResearchGate. [Link]

  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Columbia University. [Link]

Sources

Technical Guide: Safety, Toxicity, and Handling of N-(4-Aminobenzyl)biguanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(4-Aminobenzyl)biguanide (CAS: 3031765-14-4) is a specialized biguanide derivative characterized by the fusion of a guanidine-like "head" with a para-aminobenzyl "tail." While often utilized as a synthetic intermediate or a probe in metabolic research, its structural duality presents a unique toxicological profile. It combines the mitochondrial inhibitory potential of the biguanide class with the metabolic reactivity of aromatic amines.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic risk assessment, grounding safety protocols in the compound's chemical behavior.

Chemical Identity
PropertyDetail
Chemical Name N-(4-Aminobenzyl)biguanide dihydrochloride
CAS Number 3031765-14-4
Molecular Formula C9H16Cl2N6
Molecular Weight 279.17 g/mol
Solubility Water (High), DMSO (Moderate)
Storage 2–8°C (Hygroscopic; store under inert gas recommended)

Hazard Identification (GHS Classification)

Based on current regulatory data and structural analogs, N-(4-Aminobenzyl)biguanide is classified under the Globally Harmonized System (GHS) as an Irritant . However, its status as an R&D compound requires treating it as a potential systemic toxicant until fully characterized.

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements
CodeHazard StatementMechanistic Basis
H315 Causes skin irritation.Basic guanidine groups disrupt the dermal acid mantle.
H319 Causes serious eye irritation.High pH potential in aqueous solution; mucous membrane irritant.
H335 May cause respiratory irritation.[1]Dust inhalation targets bronchial epithelium.
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Mechanistic Toxicology: The "Dual-Warhead" Risk

To understand the toxicity of N-(4-Aminobenzyl)biguanide, one must deconstruct it into its two functional pharmacophores: the Biguanide moiety and the Aminobenzyl moiety .

The Biguanide Moiety: Mitochondrial Complex I Inhibition

Like its analogs Metformin and Phenformin, the biguanide tail carries a positive charge at physiological pH. This charge drives accumulation within the mitochondrial matrix (up to 1000-fold concentration relative to cytosol) driven by the membrane potential (


).
  • Mechanism: Inhibition of NADH:ubiquinone oxidoreductase (Complex I).

  • Toxicological Consequence: Disruption of the Electron Transport Chain (ETC) leads to a drop in ATP production and a compensatory increase in glycolysis. In overdose or accumulation scenarios, this can precipitate Lactic Acidosis , a rare but fatal metabolic state.

The Aminobenzyl Moiety: Folate Mimicry & Sensitization

The p-aminobenzyl structure mimics p-aminobenzoic acid (PABA), a core component of folate.

  • DHFR Interaction: Structural evidence suggests biguanides with aminobenzyl tails can competitively inhibit Dihydrofolate Reductase (DHFR) or form ternary complexes in the folate binding pocket [1]. This may disrupt DNA synthesis in rapidly dividing cells (bone marrow, gut epithelium).

  • Aromatic Amine Risk: The primary amine on the benzene ring is a structural alert for sensitization. Metabolic N-acetylation (via NAT1/NAT2 enzymes) is the detoxification route, but oxidative metabolism could yield reactive hydroxylamines.

Visualizing the Toxicity Pathways

ToxicityPathways cluster_compound N-(4-Aminobenzyl)biguanide cluster_mito Mitochondrial Toxicity cluster_folate Antimetabolite Potential Compound Compound Entry Uptake Mitochondrial Accumulation Compound->Uptake Driven by Membrane Potential PABA_Mimic PABA/Folate Mimicry Compound->PABA_Mimic ComplexI Complex I Inhibition Uptake->ComplexI ATP_Drop ATP Depletion ComplexI->ATP_Drop Lactic Lactic Acidosis Risk ATP_Drop->Lactic Glycolytic Shift DHFR DHFR Interaction PABA_Mimic->DHFR Competitive Binding Proliferation Reduced Cell Proliferation DHFR->Proliferation DNA Synthesis Block

Caption: Figure 1. Dual toxicity pathways: Mitochondrial Complex I inhibition and potential Folate Cycle interference.

Handling & Experimental Protocols

Engineering Controls
  • Containment: Handle exclusively in a certified Chemical Fume Hood.

  • Weighing: Use an analytical balance inside the hood or a static-free powder enclosure to prevent dust generation (H335).

  • Solvent Choice: Dissolve in water or DMSO. Avoid volatile organic solvents that may facilitate skin permeation.

Protocol: Validating Cytotoxicity (MTT Assay)

To determine the specific toxicity of this compound in your cell line (e.g., HEK293 or HepG2), use this self-validating protocol.

Materials:

  • MTT Reagent (5 mg/mL in PBS)

  • 96-well culture plate

  • Positive Control: Rotenone (Complex I inhibitor) or Metformin (mM range).

Step-by-Step Methodology:

  • Seeding: Seed cells at 10,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of N-(4-Aminobenzyl)biguanide (0.1 µM to 1000 µM).

    • Include Vehicle Control (Media + solvent) and Positive Control (10 µM Rotenone).

    • Treat cells for 24h and 48h.

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate at 37°C for 3-4 hours. Validation: Look for purple formazan crystals in control wells.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate IC50. If IC50 < 10 µM, the compound exhibits high acute toxicity. If IC50 > 1 mM, it mimics the low-toxicity profile of Metformin.

Protocol: DHFR Inhibition Screen (Folate Mimicry Test)

Given the aminobenzyl structure, testing for antifolate activity is recommended if using this compound in proliferation assays.

Methodology:

  • Use a standard DHFR Assay Kit (spectrophotometric).

  • Monitor the oxidation of NADPH to NADP+ at 340 nm.

  • Compare the reaction rate of N-(4-Aminobenzyl)biguanide against Methotrexate (known inhibitor).

  • Logic: If the compound reduces NADPH oxidation rate significantly compared to control, it confirms DHFR binding [1].

Emergency Response & First Aid

ScenarioImmediate ActionMedical Rationale
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Prevents alveolar irritation and systemic absorption via lungs.
Skin Contact Wash with soap and water for 15 min. Remove contaminated clothing.[2]The alkaline nature of biguanides requires thorough irrigation to prevent chemical burns.
Eye Contact Rinse with water for 15 min, lifting eyelids. Consult ophthalmologist.Cornea is highly susceptible to pH changes; immediate dilution is critical.
Ingestion Do NOT induce vomiting. Rinse mouth. Drink 1-2 glasses of water.Vomiting risks aspiration pneumonia. Dilution minimizes gastric irritation.

References

  • A structural basis for biguanide activity. Source: PubMed Central / NIH Context: Discusses biguanide interactions with DHFR and folate mimicry. URL:[Link]

  • Safety Assessment of Polyaminopropyl Biguanide. Source: Cosmetic Ingredient Review (CIR) Context: Provides comparative toxicity data for biguanide derivatives regarding sensitization and inhalation risks. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Coupling N-(4-Aminobenzyl)biguanide to Peptide Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminobenzyl)biguanide is a molecule of significant interest in pharmaceutical research, combining the structural features of a biguanide, known for its therapeutic properties, with a reactive aminobenzyl group.[1][2] This primary amine serves as a chemical handle for covalent attachment to various biomolecules, including peptides. The resulting peptide-biguanide conjugates are explored for a range of applications, from targeted drug delivery to the development of novel therapeutics. This guide provides a detailed overview of the primary methods for coupling N-(4-Aminobenzyl)biguanide to peptide substrates, offering in-depth protocols and expert insights to facilitate successful bioconjugation.[3][4]

Understanding the Chemistry of Conjugation

The fundamental principle behind coupling N-(4-Aminobenzyl)biguanide to a peptide is the formation of a stable covalent bond between the primary amine of the biguanide derivative and a suitable functional group on the peptide. The most common targets on a peptide for such conjugation are the carboxylic acid groups present at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues.[5][6]

Several chemical strategies can be employed for this amide bond formation, with the choice of method depending on factors such as the peptide sequence, desired site of conjugation, and required reaction conditions.

Method 1: Carbodiimide-Mediated Amide Bond Formation (EDC/NHS Chemistry)

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is the most widely used method for conjugating amines to carboxyl groups.[7][8][9] This approach is favored for its efficiency and the relative stability of the resulting amide bond.[10]

Mechanism of Action

The reaction proceeds in two main steps. First, EDC activates the carboxyl groups on the peptide to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[9] To improve efficiency and stability, NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester.[7][10] This semi-stable intermediate then readily reacts with the primary amine of N-(4-Aminobenzyl)biguanide to form a stable amide bond, releasing NHS.[11]

EDC_NHS_Coupling Peptide_COOH Peptide-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Peptide_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (stable) O_Acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Peptide_Biguanide Peptide-Biguanide Conjugate NHS_Ester->Peptide_Biguanide + Biguanide_NH2 N-(4-Aminobenzyl)biguanide-NH2 Biguanide_NH2->Peptide_Biguanide Glutaraldehyde_Coupling Peptide_NH2 Peptide-NH2 (N-terminus or Lysine) Activated_Peptide Activated Peptide (Schiff Base) Peptide_NH2->Activated_Peptide + Glutaraldehyde Glutaraldehyde Glutaraldehyde->Activated_Peptide Peptide_Biguanide Peptide-Biguanide Conjugate (after reduction) Activated_Peptide->Peptide_Biguanide + Biguanide_NH2 N-(4-Aminobenzyl)biguanide-NH2 Biguanide_NH2->Peptide_Biguanide

Sources

Application of N-(4-Aminobenzyl)biguanide in Enzyme Kinetics Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Dihydrofolate Reductase and Its Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[1][2] It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] Consequently, DHFR is indispensable for cell proliferation and growth, making it a well-established and attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.[2][3] The inhibition of DHFR disrupts the folate metabolic pathway, leading to a depletion of THF, which in turn halts DNA synthesis and ultimately results in cell death.[3]

Biguanides, a class of compounds known for their therapeutic applications, have been identified as inhibitors of DHFR.[4][5] This application note focuses on N-(4-Aminobenzyl)biguanide (NABG), a representative biguanide derivative, and provides a comprehensive guide for its characterization as a DHFR inhibitor using enzyme kinetics studies. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to evaluate the inhibitory potential and mechanism of action of NABG and similar compounds.

Mechanism of Action: Biguanides as Competitive Inhibitors of DHFR

Studies on biguanides such as metformin and phenformin have revealed that they inhibit DHFR activity through a competitive mechanism.[4][5] Competitive inhibitors structurally resemble the substrate and bind to the active site of the enzyme, thereby preventing the substrate from binding. This mode of inhibition can be overcome by increasing the substrate concentration. For biguanides, it is postulated that they mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR. Understanding this mechanism is fundamental to interpreting the kinetic data obtained from in vitro assays.

Section 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of N-(4-Aminobenzyl)biguanide

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a key parameter for quantifying the potency of an inhibitor.

Principle

The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. In the presence of an inhibitor like NABG, the rate of this reaction will decrease. By measuring the enzyme activity across a range of NABG concentrations, a dose-response curve can be generated to determine the IC50 value.

Experimental Protocol: IC50 Determination
  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of recombinant human DHFR in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.

    • Substrate Solution: Prepare a stock solution of dihydrofolate (DHF) in assay buffer. The final concentration should be approximately at the Km value for DHFR.

    • Cofactor Solution: Prepare a stock solution of NADPH in assay buffer. The final concentration should be saturating (typically around 100 µM).

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of N-(4-Aminobenzyl)biguanide in a suitable solvent (e.g., DMSO or water).

    • Serial Dilutions of Inhibitor: Perform serial dilutions of the NABG stock solution in assay buffer to create a range of concentrations to be tested.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of each NABG dilution to the respective wells. For the control (uninhibited) wells, add 10 µL of assay buffer with the same concentration of solvent used for the inhibitor.

    • Add 20 µL of the DHFR enzyme solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a 20 µL mixture of the DHF substrate and NADPH cofactor to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each NABG concentration.

    • Normalize the velocities to the uninhibited control (set to 100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the NABG concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Hypothetical Data Presentation
NABG Concentration (nM)% Inhibition
15.2
1015.8
5045.1
10065.3
20080.7
50092.4
100098.1

Note: The data presented is for illustrative purposes only.

Section 2: Elucidating the Mechanism of Inhibition

To confirm the mechanism of action of NABG as a competitive inhibitor, kinetic studies are performed by measuring the enzyme activity at various concentrations of both the substrate (DHF) and the inhibitor.

Principle

The mode of enzyme inhibition can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity). This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

  • Competitive Inhibition: The inhibitor binds only to the free enzyme. This increases the apparent Km, but Vmax remains unchanged. On a Lineweaver-Burk plot, this is seen as lines with different slopes intersecting on the y-axis.

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This decreases Vmax, but Km remains unchanged. On a Lineweaver-Burk plot, this is seen as lines with different slopes intersecting on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. On a Lineweaver-Burk plot, this is seen as parallel lines.

Experimental Protocol: Mechanism of Inhibition Study
  • Reagent Preparation:

    • Prepare reagents as described in the IC50 determination protocol.

    • Prepare a range of DHF substrate concentrations (e.g., from 0.5 to 10 times the known Km value).

    • Prepare several fixed concentrations of NABG (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Assay Procedure:

    • For each fixed concentration of NABG (including zero), perform a series of reactions with varying concentrations of the DHF substrate.

    • Follow the same assay procedure as for the IC50 determination, initiating the reaction with the addition of the DHF/NADPH mixture.

  • Data Analysis:

    • Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.

    • Generate Michaelis-Menten plots (velocity vs. [DHF]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[DHF]) for each inhibitor concentration.

    • Analyze the plot to determine the mode of inhibition based on the pattern of the lines.

    • From the Lineweaver-Burk plot, the apparent Km and Vmax values in the presence of the inhibitor can be determined. The inhibition constant (Ki) can then be calculated using the appropriate equations for the determined mode of inhibition. For competitive inhibition, the relationship is: Apparent Km = Km * (1 + [I]/Ki).

Hypothetical Kinetic Data
[DHF] (µM)Velocity (No Inhibitor)Velocity (+ NABG [X µM])Velocity (+ NABG [2X µM])
10.050.030.02
20.080.050.04
50.140.100.08
100.200.150.12
200.250.200.17

Note: The data presented is for illustrative purposes only.

Visualization of Experimental Workflow and Results

DHFR_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DHFR, DHF, NADPH, NABG) Serial_Dilutions Serial Dilutions (NABG & DHF) Reagents->Serial_Dilutions Plate_Setup Plate Setup (Buffer, Inhibitor, Enzyme) Serial_Dilutions->Plate_Setup Incubation Incubation Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add DHF/NADPH) Incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 340 nm) Reaction_Start->Kinetic_Read Velocity_Calc Calculate Initial Velocities Kinetic_Read->Velocity_Calc MM_Plot Michaelis-Menten Plot Velocity_Calc->MM_Plot LB_Plot Lineweaver-Burk Plot Velocity_Calc->LB_Plot Inhibition_Mode Determine Inhibition Mode & Ki LB_Plot->Inhibition_Mode

Figure 1. Experimental workflow for determining the mode of inhibition.

DHFR_Catalytic_Cycle E DHFR (E) E_DHF E-DHF E->E_DHF + DHF E_NABG E-I Complex (Inactive) E->E_NABG + NABG E_DHF_NADPH E-DHF-NADPH E_DHF->E_DHF_NADPH + NADPH E_THF_NADP E-THF-NADP+ E_DHF_NADPH->E_THF_NADP Catalysis E_THF E-THF E_THF_NADP->E_THF - NADP+ E_THF->E - THF NABG NABG (I) E_NABG->E (Reversible)

Figure 2. DHFR catalytic cycle and competitive inhibition by NABG.

Conclusion

The protocols outlined in this application note provide a robust framework for the kinetic characterization of N-(4-Aminobenzyl)biguanide as a dihydrofolate reductase inhibitor. By determining the IC50 value and elucidating the mechanism of inhibition, researchers can gain valuable insights into the potency and mode of action of this compound. These studies are a critical step in the evaluation of NABG for its potential as a therapeutic agent and contribute to a deeper understanding of the structure-activity relationships of biguanide-based DHFR inhibitors.

References

  • A structural basis for biguanide activity - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. (2019, March 22). MDPI. Retrieved February 5, 2026, from [Link]

  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC - PubMed Central. (2022, October 1). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • A Structural Basis for Biguanide Activity | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • BindingDB PrimarySearch_ki. (n.d.). BindingDB. Retrieved February 5, 2026, from [Link]

  • The effect of side-chain, para-aminobenzoyl region, and B-ring modifications on dihydrofolate reductase binding, influx via the reduced folate carrier, and cytotoxicity of the potent nonpolyglutamatable antifolate N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Dihydrofolate reductase as a therapeutic target - PubMed - NIH. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - ResearchGate. (2022, October 10). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • A Structural Basis for Biguanide Activity | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Recent Cutting-Edge Designing Strategies for Mtb-DHFR Inhibitors as Antitubercular Agents. (n.d.). Wiley Online Library. Retrieved February 5, 2026, from [Link]

  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

Sources

Validation & Comparative

A Tale of Two Moieties: A Kinetic Comparison of Biguanide and Amide-Based Substrates in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

To the accomplished researcher, the choice of substrate is paramount, dictating the sensitivity, specificity, and ultimate success of an enzymatic assay. In the landscape of drug discovery and biochemical research, amide and biguanide motifs are frequently encountered. While both are nitrogen-containing functional groups, their interactions with enzymes are fundamentally distinct, leading to vastly different kinetic profiles and applications. This guide provides an in-depth kinetic comparison, not of two substrates competing for the same active site, but of two classes of molecules with divergent roles: the readily cleavable amide-based substrate and the inhibitory biguanide moiety.

At a Glance: Amides as Substrates, Biguanides as Modulators

The core difference lies in their chemical stability and mechanism of interaction with enzymes. The amide bond, while stable, is susceptible to enzymatic hydrolysis by proteases, making it an ideal scissile bond for designing enzyme substrates. Conversely, the biguanide group is significantly more stable and not typically a substrate for enzymatic cleavage. Instead, its ability to chelate metals and interact with protein surfaces often positions it as an enzyme inhibitor or modulator.

This guide will first explore the kinetics of amide-based substrates, using well-characterized proteases as examples. It will then delve into the kinetics of biguanides, focusing on their inhibitory effects. Finally, we will provide detailed experimental protocols to allow for the practical application of this knowledge.

The Amide Bond: A Target for Enzymatic Cleavage

Amide bonds form the backbone of peptides and proteins, and thus, a vast array of proteases has evolved to cleave them. In biochemical assays, synthetic peptides incorporating a specific amino acid sequence recognized by a protease are linked to a chromogenic or fluorogenic leaving group via an amide bond. The rate of cleavage of this bond is a direct measure of enzyme activity.

Key Kinetic Parameters for Amide-Based Substrates

The efficiency of an enzyme's action on a substrate is typically described by two key parameters:

  • Michaelis Constant (Km): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

  • Catalytic Constant (kcat): Also known as the turnover number, this represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

  • Catalytic Efficiency (kcat/Km): This second-order rate constant is a measure of how efficiently an enzyme converts a substrate to a product. It is often considered the most important parameter for comparing the specificity of an enzyme for different substrates.

Case Study 1: Caspase-3 and the Ac-DEVD-pNA Substrate

Caspase-3 is a key executioner protease in the apoptotic pathway. A commonly used substrate for measuring its activity is Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA). The caspase-3 recognizes the DEVD sequence and cleaves the amide bond between the aspartate and the p-nitroanilide (pNA). The release of the yellow chromophore pNA can be monitored spectrophotometrically at 405 nm.[1][2][3]

Case Study 2: Trypsin and the BAPNA Substrate

Trypsin is a serine protease that cleaves peptides at the carboxyl side of lysine or arginine residues. A common chromogenic substrate for trypsin is Nα-Benzoyl-DL-Arginine-p-nitroanilide (BAPNA). Trypsin cleaves the amide bond between arginine and pNA, releasing the chromophore.[4][5]

EnzymeAmide-Based SubstrateKm (mM)kcat (min-1)kcat/Km (μM-1·min-1)
Caspase-3Ac-DEVD-pNA~0.017-~17.12[6]
TrypsinBAPNA0.05 - 1.20[4][7]--

Note: kcat values are often dependent on specific assay conditions and enzyme purity, and are not always reported in the same units. The kcat/Km provides a more standardized measure of catalytic efficiency.

The Biguanide Moiety: A Modulator of Enzyme Activity

Biguanides, such as the widely used anti-diabetic drug metformin, are characterized by two linked guanidine groups. This structure is not readily hydrolyzed by common proteases. Instead, biguanides exert their biological effects primarily through the inhibition of enzyme complexes, most notably the mitochondrial respiratory chain complex I.[8][9][10]

Key Kinetic Parameters for Biguanide-Based Inhibitors

When a compound acts as an inhibitor, its potency is typically quantified by the Inhibition Constant (Ki) or the Half-maximal Inhibitory Concentration (IC50) .

  • IC50: The concentration of an inhibitor that reduces the activity of an enzyme by 50%. It is an operational parameter that can be influenced by experimental conditions, including substrate concentration.

  • Ki: The dissociation constant for the binding of the inhibitor to the enzyme. It represents the affinity of the inhibitor for the enzyme and is a more fundamental measure of inhibitor potency.

Case Study: Metformin and Phenformin as Inhibitors of Mitochondrial Complex I

Metformin and the more potent biguanide, phenformin, are well-documented inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition is a cornerstone of their therapeutic effect in type 2 diabetes and a focus of cancer research.[8][11]

Enzyme/ComplexBiguanide-Based InhibitorIC50
Mitochondrial Complex IMetformin~20 mM[9]
Mitochondrial Complex IPhenformin~2.76 mM (in SH-SY5Y cells)[11]

Phenformin has also been proposed to inhibit cysteinyl cathepsins through a mechanism involving the recruitment of endogenous Zn2+.[12] This highlights the diverse ways in which the biguanide structure can interact with and modulate enzyme function, distinct from the role of a substrate.

Visualizing the Divergent Roles

The following diagrams illustrate the conceptual differences between amide-based substrates and biguanide-based inhibitors in their interaction with an enzyme.

AmideSubstrate Enzyme Enzyme Active Site ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Amide-Based Substrate (e.g., Ac-DEVD-pNA) Substrate->ES_Complex Binding (K_m) ES_Complex->Enzyme Release Products Cleaved Products (Peptide + pNA) ES_Complex->Products Catalysis (k_cat)

Caption: Workflow of an amide-based substrate with an enzyme.

BiguanideInhibitor Enzyme Enzyme Active Site EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Inhibitor Biguanide-Based Inhibitor (e.g., Metformin) Inhibitor->EI_Complex Binding (K_i) Substrate Substrate Substrate->Enzyme Binding Blocked CaspaseAssayWorkflow sub_prep Prepare Ac-DEVD-pNA Dilution Series plate_setup Add Substrate Dilutions to 96-well Plate sub_prep->plate_setup reaction_init Add Enzyme to Wells to Start Reaction plate_setup->reaction_init enz_prep Dilute Caspase-3 in Assay Buffer enz_prep->reaction_init kinetic_read Measure Absorbance at 405 nm Kinetically (37°C) reaction_init->kinetic_read data_analysis Calculate Initial Velocities (V0) and Plot V0 vs. [S] kinetic_read->data_analysis param_det Determine Km and Vmax via Michaelis-Menten Fit data_analysis->param_det

Caption: Experimental workflow for Caspase-3 kinetic assay.

Protocol 2: Determining the IC50 of Metformin for Mitochondrial Complex I

This protocol outlines a method to determine the inhibitory potency of the biguanide metformin on mitochondrial complex I activity.

Materials:

  • Isolated mitochondria

  • Mitochondrial Complex I Activity Assay Kit (commercial kits are available, e.g., from Sigma-Aldrich, Cayman Chemical) [13][14][15][16]* Metformin hydrochloride

  • Assay Buffer (as provided in the kit, typically containing reagents like NADH, ubiquinone analog, and a dye)

  • 96-well microplate

  • Microplate reader capable of kinetic absorbance measurements

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.

  • Prepare Metformin Dilutions: Create a serial dilution of metformin in the appropriate assay buffer. Concentrations may range from 0 to 100 mM.

  • Set up the Reaction Plate:

    • To each well of a 96-well plate, add a consistent amount of isolated mitochondria (e.g., 5-10 µg of protein).

    • Add the different concentrations of metformin to the wells in triplicate.

    • Include a "no inhibitor" control (mitochondria with buffer only) and a "maximum inhibition" control (using a known potent inhibitor like rotenone).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 30°C to allow the inhibitor to interact with the enzyme complex.

  • Initiate the Reaction: Add the substrate solution (containing NADH and the ubiquinone analog) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance (due to NADH oxidation) or the increase in absorbance of a coupled dye over time in a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate for each metformin concentration.

    • Normalize the rates to the "no inhibitor" control (set to 100% activity).

    • Plot the percentage of enzyme activity versus the logarithm of the metformin concentration.

    • Fit the data to a dose-response curve (sigmoidal curve) to determine the IC50 value.

Self-Validation: A clear dose-dependent inhibition and a sigmoidal curve fit confirm the inhibitory effect of metformin. The inclusion of a potent inhibitor like rotenone provides a positive control for complex I inhibition.

Conclusion: A Matter of Function

The kinetic comparison of biguanide and amide-based compounds reveals a fundamental divergence in their biochemical roles. Amide-based molecules are quintessential substrates, designed for enzymatic cleavage, and their kinetics are defined by affinity (Km) and turnover (kcat). In contrast, biguanides are robust structures that act as modulators, primarily inhibitors, of enzyme activity, with their potency measured by IC50 or Ki values. Understanding this distinction is crucial for researchers in drug development and molecular biology. The choice between these two moieties is not a matter of which is "better," but rather a strategic decision based on the desired experimental outcome: to measure enzymatic activity or to modulate it.

References

  • Yoon, H. J., et al. (2012). Molecular insight into the role of the leucine residue on the L2 loop in the catalytic activity of caspases 3 and 7. ResearchGate. Available at: [Link]

  • Makinen, K. K., & Makinen, P. L. (1989). Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates. PubMed. Available at: [Link]

  • Klomklao, S., et al. (2023). Change of Km and Vmax values of trypsin (BAPNA) for Prussian carp and... ResearchGate. Available at: [Link]

  • Borden, E. C., et al. (2024). Caspase prime-side active-site characterization with non-hydrolyzable peptides assists in the design of a caspase-7-selective ir. bioRxiv. Available at: [Link]

  • Guedes, M. H., et al. (2004). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of N-Benzoyl-arginine-p-nitroanilide. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Wang, Q., et al. (2005). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. PubMed. Available at: [Link]

  • Dagbay, K. B., et al. (2013). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. PMC. Available at: [Link]

  • Greenbaum, D., et al. (2007). Design, Synthesis, and Evaluation of In Vivo Potency and Selectivity of Epoxysuccinyl-Based Inhibitors of Papain-Family Cysteine Proteases. Stanford Medicine. Available at: [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. Available at: [Link]

  • Cancers. (2020). Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype. ResearchGate. Available at: [Link]

  • Dagbay, K. B., et al. (2013). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • Proctor, R. A. (2019). Biguanide is a modifiable pharmacophore for recruitment of endogenous Zn2+ to inhibit cysteinyl cathepsins: review and implications. PubMed Central. Available at: [Link]

  • Fontaine, E. (2018). Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. PMC. Available at: [Link]

  • BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Gritti, M., et al. (2016). Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells. PMC. Available at: [Link]

  • protocols.io. (2023). Complex I activity assay. protocols.io. Available at: [Link]

  • Vial, G., et al. (2019). Role of Mitochondria in the Mechanism(s) of Action of Metformin. Frontiers in Endocrinology. Available at: [Link]

  • Cancers. (2020). Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype. PMC. Available at: [Link]

  • Fontaine, E. (2018). Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. ResearchGate. Available at: [Link]

  • St-Onge, L., et al. (2022). Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients. MDPI. Available at: [Link]

  • Assay Genie. (n.d.). Mitochondrial Complex I Activity Colorimetric Assay Kit (BN01128). Assay Genie. Available at: [Link]

  • Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Metformin-induced inhibition of mitochondrial Complex I. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. PMC. Available at: [Link]

  • Guedes, M. H., et al. (2004). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα[alpha]-Benzoyl-arginine-p-nitroanilide. A Project-Oriented Biochemical Experiment. ACS Publications. Available at: [Link]

  • Internet Public Library. (n.d.). Trypsin And BAPNA Reaction. IPL.org. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activities of Biguanide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Metformin - A Re-evaluation of the Biguanide Family

The biguanide class of drugs, originally derived from the French lilac Galega officinalis, has a storied history in the management of type 2 diabetes mellitus (T2DM).[1] While metformin is now one of the most prescribed medications worldwide, its analogs, phenformin and buformin, were largely withdrawn from clinical use in the 1970s due to a higher incidence of lactic acidosis.[1][2][3] However, the burgeoning interest in the anti-neoplastic properties of biguanides has reignited scientific inquiry into the distinct biological activities of these analogs.[4][5] Understanding the nuanced differences in their mechanisms, potency, and cellular uptake is critical for exploiting their full therapeutic potential, not only in diabetes but also in oncology and other metabolic diseases.

This guide provides a comprehensive comparison of metformin, phenformin, and buformin, moving beyond a simple list of facts to explain the causality behind their divergent biological profiles. We will dissect their core mechanisms of action, present quantitative data for objective comparison, and provide detailed, field-proven experimental protocols for their evaluation.

Part 1: Physicochemical Properties and Pharmacokinetics - The Foundation of Biological Divergence

The fundamental differences in the biological activities of biguanide analogs begin with their chemical structures, which dictate their lipophilicity and interaction with cellular transport machinery. Phenformin and buformin are significantly more lipophilic than metformin, a property that profoundly influences their potency and toxicity.[1]

A key differentiator is cellular entry. The more hydrophilic metformin is dependent on specific transporters, such as Organic Cation Transporters (OCTs), for efficient uptake into cells.[5][6] In contrast, the higher lipophilicity of phenformin allows it to more readily cross cellular membranes via passive diffusion, leading to broader tissue distribution and less dependence on transporter expression.[5][6] This distinction is a critical experimental variable, as the expression levels of OCTs in a given cell line or tissue can determine its sensitivity to metformin but not necessarily to phenformin.

Parameter Metformin Phenformin Buformin
Lipophilicity LowHighModerate-High
Cellular Uptake Transporter-dependent (e.g., OCT1)[6]Primarily passive diffusion[6]More lipophilic than metformin, suggesting greater passive diffusion[1]
Plasma Protein Binding Negligible[4]Not significantly bound[1]~10%[1]
Metabolism Not metabolizedHydroxylated in the liver[1]Not metabolized[1]
Biological Half-life ~5 hours~11 hours[1]~4.6 hours[1]
Primary Site of Action (Diabetes) Liver (suppresses hepatic gluconeogenesis)[1]Liver, peripheral tissuesLiver, peripheral tissues
Risk of Lactic Acidosis LowHigh[2]High[1]

Part 2: Core Mechanisms of Action - A Tale of a Single Target with Varying Affinities

The principal molecular target for all biguanides is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1][7][8] Inhibition of Complex I disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP/ATP ratio. This energy stress is the primary trigger for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][5][9]

However, the potency with which each analog inhibits Complex I varies significantly, largely as a function of their ability to accumulate within the mitochondria. The mitochondrial membrane potential facilitates the uptake of these cationic drugs, and the greater lipophilicity of phenformin and buformin enhances this accumulation, resulting in more potent Complex I inhibition at lower concentrations compared to metformin.[6][8]

Biguanide_Mechanism cluster_uptake Cellular Uptake cluster_mito Mitochondrial Action cluster_downstream Downstream Signaling Metformin Metformin OCT1 OCT Transporters Metformin->OCT1 transporter-mediated Phenformin Phenformin / Buformin Membrane Passive Diffusion Phenformin->Membrane lipophilicity-driven ComplexI Inhibition of Mitochondrial Complex I OCT1->ComplexI Membrane->ComplexI ATP Decreased ATP Production ComplexI->ATP AMP_Ratio Increased AMP/ATP Ratio ATP->AMP_Ratio LKB1 LKB1 AMP_Ratio->LKB1 AMPK AMPK Activation LKB1->AMPK

Caption: Core mechanism of biguanide action from cellular uptake to AMPK activation.

Downstream Consequences of AMPK Activation

Activated AMPK orchestrates a global shutdown of anabolic processes (which consume ATP) while activating catabolic processes (which generate ATP). Key downstream effects relevant to the therapeutic actions of biguanides include:

  • Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes and transcription factors involved in glucose production in the liver, a cornerstone of their antidiabetic effect.[1]

  • Inhibition of mTORC1 Signaling: AMPK directly and indirectly inhibits the mTORC1 complex, a central regulator of cell growth, proliferation, and protein synthesis. This pathway is crucial for the observed anti-neoplastic effects of biguanides.[4][5]

  • Increased Glucose Uptake: In some tissues, like muscle, AMPK activation can promote the translocation of glucose transporters (GLUTs) to the cell surface, enhancing glucose uptake.[10]

AMPK_Downstream cluster_anabolic Anabolic Inhibition cluster_catabolic Catabolic Activation AMPK Activated AMPK mTORC1 mTORC1 Signaling AMPK->mTORC1 Gluco Hepatic Gluconeogenesis AMPK->Gluco FAS Fatty Acid Synthesis AMPK->FAS Glycolysis Glycolysis AMPK->Glycolysis FAO Fatty Acid Oxidation AMPK->FAO Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Growth ↓ Cell Growth & ↓ Proliferation mTORC1->Growth Glucose_Prod ↓ Glucose Production Gluco->Glucose_Prod ATP_Prod ↑ ATP Production Glycolysis->ATP_Prod FAO->ATP_Prod

Caption: Key downstream metabolic pathways regulated by AMPK activation.

Part 3: Comparative Biological Potency and Toxicity

While sharing a core mechanism, the quantitative differences in potency lead to distinct therapeutic and toxicological profiles.

Anticancer Activity

In preclinical cancer models, phenformin consistently demonstrates greater potency than metformin.[11] Its ability to achieve higher intracellular concentrations allows it to induce a more profound energetic crisis, leading to apoptosis in cancer cells that are merely growth-arrested by metformin.[11][12] However, in a rat model of mammary carcinogenesis, buformin was found to decrease cancer incidence and burden, whereas metformin and phenformin had no statistically significant effect, highlighting that potency is context- and model-dependent.[13]

Analog Relative Anticancer Potency (In Vitro) Key Findings
Metformin LowerOften requires millimolar concentrations for significant effects.[14] Effects can be dependent on OCT transporter expression.[5]
Phenformin HigherEffective at micromolar concentrations.[14] Can induce apoptosis where metformin only causes cytostasis.[11]
Buformin Higher than MetforminDemonstrated efficacy in specific in vivo models where others were ineffective.[13]
Toxicity and the Specter of Lactic Acidosis

The therapeutic window is narrowest for phenformin and buformin. Their potent inhibition of mitochondrial respiration can overwhelm the cell's capacity to compensate via glycolysis, leading to a significant increase in lactate production.[15] In patients, particularly those with renal impairment that prevents drug clearance, this can lead to life-threatening lactic acidosis.[1][3] Phenformin carries the greatest risk, inducing significantly higher lactate levels in response to exercise compared to buformin and metformin.[2] Metformin's lower potency and dependence on transporters for uptake into key tissues like the liver and kidney provide a crucial safety margin.[10]

Part 4: Experimental Protocols for Comparative Analysis

To empirically compare the biological activities of biguanide analogs, a multi-assay approach is essential. The following protocols provide a robust framework for characterizing their effects on cellular metabolism and viability.

Workflow cluster_assays Parallel Assays Start Seed Cells in Appropriate Plates Treat Treat with Biguanide Analogs (Dose-Response) Start->Treat Seahorse Protocol 1: Mitochondrial Respiration (Seahorse XF Assay) Treat->Seahorse Western Protocol 2: AMPK Activation (Western Blot) Treat->Western MTT Protocol 3: Cytotoxicity (MTT / CTG Assay) Treat->MTT Data Data Analysis: - OCR/ECAR - p-AMPK/AMPK Ratio - IC50 Values Seahorse->Data Western->Data MTT->Data

Caption: Experimental workflow for the parallel assessment of biguanide analogs.

Protocol 1: Assessing Mitochondrial Respiration via Extracellular Flux Analysis

Rationale: The Seahorse XF Analyzer provides real-time measurements of the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are direct indicators of mitochondrial respiration and glycolysis, respectively. This assay is the gold standard for quantifying the inhibitory effect of biguanides on Complex I.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 liver cancer cells, C2C12 myoblasts) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response range for metformin (e.g., 0.1-20 mM), phenformin (e.g., 1-100 µM), and buformin (e.g., 10-1000 µM) in Seahorse XF assay medium.

  • Assay Execution: a. One hour prior to the assay, replace the growth medium with Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the plate at 37°C in a non-CO₂ incubator. b. Load the prepared biguanide analogs into the injector ports of the sensor cartridge. c. Calibrate the sensor cartridge in the Seahorse XF Analyzer. d. Place the cell plate in the analyzer and initiate the assay protocol.

  • Assay Protocol: a. Measure baseline OCR and ECAR (typically 3-4 cycles). b. Inject the biguanide analogs and monitor the subsequent changes in OCR and ECAR over time. c. (Optional) Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A to dissect different parameters of mitochondrial function.

  • Data Analysis: Normalize OCR and ECAR values to cell number (e.g., via a CyQUANT assay post-run). Calculate the percentage inhibition of basal OCR for each drug concentration to determine the IC₅₀ for mitochondrial respiration inhibition.

Protocol 2: Quantifying AMPK Activation by Western Blot

Rationale: Western blotting allows for the direct measurement of the phosphorylation status of AMPK at Threonine 172 (p-AMPK), which indicates its activation. Measuring the phosphorylation of a downstream target, Acetyl-CoA Carboxylase (ACC), provides further validation of pathway engagement.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat with various concentrations of each biguanide analog for a specified time (e.g., 2-24 hours). Include an untreated control.

  • Protein Extraction: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. d. Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate proteins by size on an 8-10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, according to the manufacturer's recommended dilution. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity using software like ImageJ. Calculate the ratio of p-AMPK to total AMPK for each condition to determine the fold-change in activation relative to the untreated control.

Protocol 3: Evaluating Cytotoxicity and Antiproliferative Effects

Rationale: Assays like the MTT or CellTiter-Glo (CTG) are used to determine the concentration at which biguanides inhibit cell proliferation or induce cell death (IC₅₀). The MTT assay measures metabolic activity, while the CTG assay quantifies ATP levels, which is particularly relevant for drugs targeting mitochondria.

Methodology:

  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at a low density (e.g., 2,000-5,000 cells/well) and allow to adhere overnight.

  • Drug Treatment: Add a serial dilution of each biguanide analog to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours to allow for effects on proliferation and viability to manifest.

  • Assay Procedure (MTT Example): a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals. b. Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. c. Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ value for each analog.

Conclusion and Future Perspectives

The comparative analysis of biguanide analogs reveals a clear trade-off between potency and safety. Phenformin and buformin are demonstrably more potent mitochondrial inhibitors than metformin, translating to greater efficacy in many preclinical cancer models. However, this potency is inextricably linked to a higher risk of lactic acidosis, which limits their systemic clinical application.

The key takeaways for researchers are:

  • Lipophilicity is a primary determinant of potency: It governs mitochondrial accumulation and the degree of Complex I inhibition.

  • Cellular context is critical: The expression of OCT transporters can create differential sensitivity to metformin, a factor that must be considered when selecting cell models.

  • The therapeutic window is the main challenge: Phenformin's high potency is offset by its narrow safety margin.

Future research should focus on developing novel biguanide analogs that can selectively target tumor cell metabolism or accumulate preferentially in tumor tissue, thereby uncoupling the potent anticancer effects from systemic toxicity. By understanding the fundamental physicochemical and biological differences outlined in this guide, the scientific community can better design and interpret experiments aimed at harnessing the full therapeutic power of the biguanide class.

References

  • Di Magno, L., Di Pastena, F., Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. International Journal of Molecular Sciences. [Link]

  • Anisimov, V. N., Berstein, L. M., Egormin, P. A., Piskunova, T. S., Popovich, I. G., Zabezhinski, M. A., ... & Poroshina, T. E. (2014). Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat. Cancer Prevention Research. [Link]

  • Hinke, S. A., Martens, G. A., Cai, Y., Finsi, J., Heimberg, H., Pipeleers, D., & Van de Casteele, M. (2007). Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Bordone, R., Coni, S., & Canettieri, G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. ResearchGate. [Link]

  • Dykens, J. A., Jamieson, J., Marroquin, L., Nadanaciva, S., Billis, P. A., & Will, Y. (2008). Biguanides inhibit complex I, II and IV of rat liver mitochondria and modify their functional properties. Semantic Scholar. [Link]

  • Berger, W., Mehnert-Aner, S., Mülly, K., & Heier, E. (1976). [The Risk of Lacticate Acidosis: A Comparison of the 3 Biguanides in Treatment of Diabetics (Authors' Transl)]. PubMed. [Link]

  • Van de Casteele, M. (2007). Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • ResearchGate. (n.d.). Biguanides. Chemical structures of phenformin, buformin, and metformin... ResearchGate. [Link]

  • Stacpoole, P. W. (2021). Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients. MDPI. [Link]

  • Bailey, C. J. (2017). A Structural Basis for Biguanide Activity. ResearchGate. [Link]

  • Pharmacy 180. (n.d.). Biguanides - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. Pharmacy 180. [Link]

  • Taciak, P., Gajewska, A., & Woliński, J. (2022). Regulatory Effects of Metformin, an Antidiabetic Biguanide Drug, on the Metabolism of Primary Rat Adipocytes. MDPI. [Link]

  • Corcoran, C. P., & Smilowitz, J. T. (2017). A structural basis for biguanide activity. PubMed Central. [Link]

  • Chandel, N. S., & Avizonis, D. (2012). Potential applications for biguanides in oncology. PubMed Central. [Link]

  • Zhao, B., De-Pei, K., & Yuan, Y. (2021). Therapeutic repurposing of biguanides in cancer. PubMed Central. [Link]

  • Immunomet Therapeutics. (n.d.). Potential applications for biguanides in oncology. Immunomet Therapeutics. [Link]

  • Foretz, M., Guigas, B., & Viollet, B. (2018). Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences. PubMed Central. [Link]

  • Ota, S., Hori, H., & Nishida, S. (2021). Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. PubMed Central. [Link]

  • Researcher.Life. (n.d.). What is the mechanism of action of biguanides?. R Discovery. [Link]

  • Bridges, H. R., Jones, A. J. Y., Pollak, M. N., & Hirst, J. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria. Biochemical Journal. [Link]

  • Iancu, D. M., Borcan, F., & Oprean, C. (2024). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. MDPI. [Link]

  • ResearchGate. (n.d.). Potential applications for biguanides in oncology. ResearchGate. [Link]

  • Dykens, J. A., Jamieson, J., & Marroquin, L. (2008). Biguanides Inhibit Complex I, II and IV of Rat Liver Mitochondria and Modify Their Functional Properties. ResearchGate. [Link]

  • Sinn, A. L., Shahi, P., & Gries, A. J. (2019). Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation. PubMed. [Link]

  • Kushwaha, S., Singh, R. K., & Gupta, S. (2009). In vitro biological evaluation of biguanides and dihydrotriazines against Brugia malayi and folate reversal studies. PubMed. [Link]

  • ResearchGate. (n.d.). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Publishing. [Link]

  • Iancu, D. M., Borcan, F., & Oprean, C. (2024). Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. PubMed. [Link]

  • Hardie, D. G. (2013). Three possible mechanisms to explain how the AMPK-activating drugs... ResearchGate. [Link]

  • Frontiers. (n.d.). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers. [Link]

  • Miller, R. A., Chu, Q., & Xie, J. (2013). Molecular mechanism of action of metformin: old or new insights?. PubMed Central. [Link]

Sources

Elemental analysis standards for N-(4-Aminobenzyl)biguanide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Characterization Standards for N-(4-Aminobenzyl)biguanide: A Comparative Analytical Guide

Executive Summary

In the development of novel biguanide therapeutics—ranging from antidiabetics to mitochondrial-targeting antitumor agents—N-(4-Aminobenzyl)biguanide (CAS: 3031765-14-4, Dihydrochloride) serves as a critical scaffold and intermediate.[1] Its structural integrity, defined by the highly nitrogenous biguanide core linked to an aniline moiety, presents unique analytical challenges.

This guide objectively compares the performance of Elemental Analysis (EA) against alternative validation methods (qNMR and HPLC ) for certifying the purity of N-(4-Aminobenzyl)biguanide. While EA remains the historical "gold standard" for confirming bulk chemical composition, modern drug development workflows increasingly rely on orthogonal datasets to resolve the ambiguities of hydrate formation and inorganic salt contamination common in biguanide synthesis.

Chemical Profile & Theoretical Standards

Before selecting an analytical method, one must establish the theoretical baselines.[1] N-(4-Aminobenzyl)biguanide is typically isolated as a dihydrochloride salt to ensure stability.

Compound: N-(4-Aminobenzyl)biguanide Dihydrochloride Formula: C₉H₁₄N₆[1][2] · 2HCl Molecular Weight: 279.17 g/mol

Table 1: Theoretical Elemental Composition Standards
ElementFree Base (C₉H₁₄N₆)Dihydrochloride Salt (C₉H₁₄N₆[1]·2HCl)Monohydrate Salt (C₉H₁₄N₆[1]·2HCl[1][2]·H₂O)
Carbon (C) 52.41%38.72%36.37%
Hydrogen (H) 6.84%5.78%6.11%
Nitrogen (N) 40.75%30.10%28.28%
Chlorine (Cl) 25.40%23.86%

Critical Insight: Biguanides are notorious for trapping moisture.[1] A deviation in Carbon content by >0.5% often indicates hydrate formation rather than synthetic failure.

Comparative Analysis: EA vs. Alternatives

This section evaluates the "product performance" of the analytical technique itself when applied to N-(4-Aminobenzyl)biguanide.

Method A: Combustion Elemental Analysis (CHN)

The Traditional Benchmark

  • Mechanism: High-temperature combustion (900–1000°C) converts the sample into CO₂, H₂O, and N₂/NOx gases, which are quantified via thermal conductivity detection.[1]

  • Performance on Biguanides:

    • Pros: Absolute method; excellent for confirming bulk salt stoichiometry (e.g., 2HCl vs 1HCl).[1] High Nitrogen precision.

    • Cons: "Blind" to structure. Cannot distinguish between the product and an isomer. Highly sensitive to non-combustible impurities (silica, inorganic salts) which artificially lower all percentages.

    • Verdict: Essential for release testing but insufficient for structural identification.[1]

Method B: Quantitative NMR (qNMR)

The Modern Alternative

  • Mechanism: Uses an internal standard (e.g., Maleic acid, TCNB) with known purity to quantify the molar amount of the target analyte based on proton integration.

  • Performance on Biguanides:

    • Pros: Differentiates structure; detects organic impurities (e.g., residual solvent, starting amine).[1] Non-destructive.

    • Cons: Requires a soluble internal standard that does not overlap with the complex aromatic/biguanide signals. Hygroscopic salts can make weighing difficult, affecting accuracy.[1]

    • Verdict: Superior for purity assignment and impurity profiling.

Method C: HPLC-UV/MS

The Sensitivity Specialist

  • Mechanism: Chromatographic separation based on polarity.[1]

  • Performance on Biguanides:

    • Pros: Detects trace organic impurities (0.05% level).

    • Cons: Biguanides are highly polar and often require ion-pairing agents or HILIC columns, leading to poor peak shape or retention issues.[1] UV response factors may vary between the product and impurities (e.g., dicyandiamide has low UV absorbance compared to the aminobenzyl group).

    • Verdict: Critical for trace impurity analysis but poor for bulk assay without a certified reference standard.[1]

Table 2: Performance Matrix for N-(4-Aminobenzyl)biguanide Validation
FeatureCombustion Analysis (EA)qNMR (¹H)HPLC-UV
Structural Specificity LowHighMedium
Salt Stoichiometry Excellent Good (if counter-ion has H)Poor
Water/Solvent Detection Indirect (via calculation)Excellent Poor
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg
Cost Efficiency High ($)Medium (

)
Medium (

)
Primary Risk Incomplete combustion of N-rich coreOverlapping signalsPeak tailing (Polar amine)

Mandatory Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing a newly synthesized batch of N-(4-Aminobenzyl)biguanide, prioritizing the most informative methods.

G Start Crude N-(4-Aminobenzyl)biguanide (Dihydrochloride) Step1 1. HPLC-MS Analysis (Check for unreacted amine/dicyandiamide) Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Purify Recrystallization (MeOH/Et2O) Decision1->Purify No Step2 2. Quantitative NMR (qNMR) (Determine Organic Purity & Solvents) Decision1->Step2 Yes Purify->Step1 Step3 3. Combustion Analysis (CHN) (Confirm Salt Form & Hydration) Step2->Step3 Result Certified Reference Material Step3->Result

Caption: Integrated analytical workflow for validating biguanide standards, moving from impurity screening (HPLC) to absolute purity assignment (qNMR) and stoichiometric confirmation (CHN).

Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols address the specific physicochemical properties of N-(4-Aminobenzyl)biguanide (hygroscopicity, high nitrogen content).

Protocol A: Optimized Combustion Analysis (CHN)

Rationale: Biguanides are nitrogen-rich.[1] Standard combustion cycles may leave uncombusted carbon nitrides, leading to low Carbon and Nitrogen values.

  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ to remove surface moisture.[1]

    • Note: Do not exceed 60°C, as biguanide salts can degrade or cyclize.

  • Weighing:

    • Weigh 2.0 ± 0.1 mg into a Tin (Sn) capsule .

    • Crucial Step: Add ~5 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion aid. This provides localized oxygen and prevents the formation of refractory nitrides.

  • Instrument Parameters:

    • Set combustion furnace to 1020°C (elevated temp).

    • Extend the oxygen dose time by 20% compared to standard organic molecules.

  • Acceptance Criteria:

    • Result must be within ±0.4% of the theoretical value for C, H, and N.

    • If C is low and H is high, calculate for a monohydrate (see Table 1).[1]

Protocol B: HPLC Purity Check

Rationale: The polar biguanide tail causes peak tailing on C18 columns.[1]

  • Column: C18 Polar Embedded or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid) or 10mM Ammonium Formate (pH 3).[1]

    • B: Acetonitrile.

    • Why Acid? Low pH ensures the biguanide is fully protonated, improving peak shape.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (biguanide backbone).[1]

References

  • Grytsai, O., Ronco, C., & Benhida, R. (2021).[1][3] Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1147–1180. Available at: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69331, 4-Aminobenzyl alcohol (Precursor). Available at: [Link][1]

  • Zemanova, L., et al. (2025).[1] N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D. Bioorganic Chemistry. Available at: [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Standard methodology reference).

Sources

Benchmarking Sensitivity: Biguanide-Functionalized Fluorogenic Probes for Methylglyoxal (MGO) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks the performance of biguanide-functionalized fluorogenic probes against traditional o-phenylenediamine (OPD) standards for the detection of methylglyoxal (MGO). While OPD-based methods have long been the gold standard for HPLC analysis, they suffer from slow kinetics (>60 min) and poor spatiotemporal resolution in live-cell imaging.

Our analysis confirms that biguanide-based probes offer superior sensitivity (LOD < 100 nM) and significantly faster reaction kinetics (< 20 min) due to the highly nucleophilic nature of the biguanide moiety. Furthermore, the intrinsic cationic charge of the biguanide group facilitates mitochondrial or lysosomal targeting without the need for auxiliary localization peptides, making them the preferred choice for monitoring dicarbonyl stress in diabetic pathology models.

Clinical & Mechanistic Context

Methylglyoxal (MGO) is a reactive dicarbonyl byproduct of glycolysis, elevated in diabetes, renal failure, and neurodegenerative diseases. It is a primary precursor for Advanced Glycation End-products (AGEs).[1][2]

The Sensor Moiety: Biguanide vs. Diamine

The core challenge in MGO sensing is distinguishing it from other aldehydes (formaldehyde) and dicarbonyls (glyoxal).

  • Traditional Approach (OPD): Relies on the condensation of o-phenylenediamine with MGO to form a quinoxaline. This reaction is slow and often requires acidic catalysis.

  • Biguanide Approach: Utilizes the condensation of the biguanide motif (or its guanidine analogs) with MGO. This forms a fluorescent pyrimidine or triazine adduct. The reaction is "Turn-On" in nature—the probe is virtually non-fluorescent until cyclization occurs, suppressing Photoinduced Electron Transfer (PET) quenching.

Diagram 1: Fluorogenic Reaction Mechanism

The following diagram illustrates the "Turn-On" mechanism where the biguanide probe reacts with MGO to form a fluorescent heterocycle.

MGO_Mechanism Probe Non-Fluorescent Biguanide Probe (PET Quenched) Intermediate Schiff Base Intermediate Probe->Intermediate + MGO MGO Methylglyoxal (Analyte) MGO->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Fast Kinetics Product Fluorescent Pyrimidine/Triazine Adduct (PET OFF) Cyclization->Product Signal Turn-On

Caption: The biguanide moiety undergoes rapid condensation with MGO, eliminating PET quenching and restoring fluorescence.

Comparative Benchmarking

The following data synthesizes performance metrics from recent literature, comparing a representative Naphthalimide-Biguanide probe against the standard OPD (DAN) and a Guanidine-based alternative.

Table 1: Performance Metrics of MGO Probes
FeatureBiguanide-Based (e.g., Nap-Biguanide) Guanidine-Based (e.g., ANC-DCP-1) Standard OPD (e.g., DAN/DAR)
Limit of Detection (LOD) 95 nM (High Sensitivity)~320 nM~330 nM (Moderate)
Response Time (

)
< 20 min 15–30 min> 120 min (Slow)
Selectivity High (MGO >> Glyoxal/HCHO)High (MGO > Glyoxal)Moderate (Cross-reacts with NO)
pH Stability Function at pH 7.4 & 6.0Optimized for pH 6.0 (Acidic)Requires Acidic pH for optimal kinetics
Subcellular Targeting Intrinsic Mitochondrial/ER Lysosomal/CytosolicNone (Passive Diffusion)
Excitation/Emission 400–450 nm / 500–550 nm450 nm / 550 nm365 nm / 500 nm (UV Excitation is toxic)
Technical Analysis[1][3][4][5][6]
  • Kinetic Advantage: Biguanide probes complete the cyclization reaction significantly faster than OPD probes. In live-cell imaging, this is critical to avoid "blurring" caused by the diffusion of the probe or metabolism of MGO during the incubation period.

  • Stokes Shift: Biguanide derivatives often exhibit a larger Stokes shift (>80 nm) compared to simple fluorescein-based sensors, reducing self-quenching and improving signal-to-noise ratios in tissue imaging.

  • Toxicity: OPD probes often require UV excitation, which induces phototoxicity. Biguanide probes conjugated to naphthalimide or coumarin scaffolds allow for excitation in the visible range (blue/green), preserving cell viability.

Validated Experimental Protocol

To ensure reproducibility, we recommend the following protocol for benchmarking a biguanide probe (e.g., a Naphthalimide-derivative) in HeLa or HepG2 cells.

Phase 1: In Vitro Selectivity Assay (Self-Validation)

Before cellular application, the probe's specificity must be validated against competing carbonyls.

  • Preparation: Dissolve probe in DMSO (stock 1 mM). Dilute to 10

    
    M in PBS (pH 7.4).
    
  • Screening: Aliquot probe into a 96-well black plate.

  • Additives: Add 100

    
    M of potential interferents: Glucose, Formaldehyde, Glyoxal, Glucosamine, 
    
    
    
    , and
    
    
    .
  • Target: Add MGO (0–50

    
    M titration) to positive control wells.
    
  • Readout: Measure fluorescence at

    
     (e.g., 440/530 nm) every 5 minutes for 60 minutes.
    
    • Pass Criteria: MGO signal > 5x fold change over blank; Interferents < 10% signal change relative to blank.

Phase 2: Live-Cell Imaging Workflow

This workflow ensures metabolic stability and proper localization.

Workflow Start Cell Culture (HeLa/HepG2) PreTreat Exogenous MGO Loading (Optional: 1mM for 30 min) Start->PreTreat Disease Model Incubation Probe Incubation (5-10 µM, 20 min, 37°C) Start->Incubation Endogenous Level Wash1 PBS Wash (x3) PreTreat->Wash1 Wash1->Incubation Wash2 PBS Wash (x3) Remove unbound probe Incubation->Wash2 CoStain Co-staining (MitoTracker Red) Wash2->CoStain Imaging Confocal Microscopy (Z-Stack Acquisition) CoStain->Imaging Analysis Ratiometric Analysis (ImageJ/Fiji) Imaging->Analysis

Caption: Optimized workflow for live-cell MGO imaging. Washing steps are critical to remove non-reacted background fluorescence.

Critical Troubleshooting (Expert Insights)
  • Solubility: Biguanide probes can be hydrophobic. If precipitation occurs in PBS, use 0.1% Pluronic F-127 as a dispersant.

  • pH Sensitivity: The cyclization rate is pH-dependent. While physiological pH (7.4) works, slightly acidic environments (pH 6.0) often accelerate the reaction, mimicking the lysosomal environment.

  • MGO Purity: Commercial MGO is often sold as a 40% solution containing polymers and acid. Always determine the exact concentration of MGO stock using an endpoint enzymatic assay (Glyoxalase I) or UV-spectroscopy (284 nm) before using it for

    
     determination.
    

References

  • Wang, T., et al. (2021). An anthracenecarboximide-guanidine fluorescent probe for selective detection of glyoxals under weak acidic conditions. Semantic Scholar. Link

  • Xu, F., et al. (2021). Fluorescent probes for sensing and visualizing methylglyoxal: progress, challenges, and perspectives. Royal Society of Chemistry / PubMed. Link

  • Zhang, H., et al. (2022). Rapid sensing and imaging of methylglyoxal in living cells enabled by a near-infrared fluorescent probe. Organic & Biomolecular Chemistry.[3] Link

  • Wang, L., et al. (2013). A mitochondria-targeted fluorescent probe for methylglyoxal. (Contextual citation for Naphthalimide-Biguanide class probes). Link

  • Takahashi, S., et al. (2018). A fluorogenic assay for methylglyoxal using 1,2-diaminobenzene derivatives. (Benchmarking reference for OPD/DAN limitations). Link

Sources

Publish Comparison Guide: Reproducibility of Enzymatic Assays using N-(4-Aminobenzyl)biguanide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and reproducibility protocol for enzymatic assays utilizing N-(4-Aminobenzyl)biguanide , specifically focusing on its application as a structural probe and competitive ligand for trypsin-like serine proteases.

Executive Summary: The Case for N-(4-Aminobenzyl)biguanide[1][2][3][4]

In the characterization of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa), the reliability of the molecular probe defines the quality of the kinetic data. N-(4-Aminobenzyl)biguanide (N-ABB) has emerged as a robust alternative to classical arginine mimetics. Structurally combining a biguanide moiety (a potent bidentate arginine mimic) with an aminobenzyl linker , this compound offers unique physicochemical properties that distinguish it from standard benzamidine derivatives.

This guide objectively compares N-ABB against the industry standard, p-Aminobenzamidine (PAB) , and outlines a self-validating protocol to ensure high reproducibility in binding and inhibition assays.

Key Performance Indicators (KPIs)
  • Specificity: High affinity for the S1 specificity pocket (Asp-189 interaction in Trypsin).

  • Stability: Superior hydrolytic stability compared to ester/amide-based substrates.

  • Versatility: The free amine allows for facile conjugation (e.g., to agarose beads or fluorophores) without compromising the biguanide binding head.

Technical Mechanism & Comparative Analysis

To ensure reproducibility, one must understand the interaction mechanics. N-ABB functions primarily as a competitive inhibitor/ligand . The biguanide group acts as a "super-arginine," forming a bidentate salt bridge with the aspartate residue at the bottom of the S1 specificity pocket.

Mechanism of Action Diagram

The following diagram illustrates the competitive binding mechanism of N-ABB within the protease active site.

ProteaseBinding Enzyme Serine Protease (Active Site S1) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + N-ABB (Competition) Substrate Chromogenic Substrate (e.g., BAPNA) NABB N-(4-Aminobenzyl)biguanide (Inhibitor/Probe) Product Signal Release (pNA) Complex_ES->Product k_cat Complex_EI->Enzyme k_off (Slow)

Caption: Competitive binding of N-ABB prevents substrate hydrolysis, allowing


 determination.
Comparative Performance Matrix

The table below contrasts N-ABB with p-Aminobenzamidine (PAB) and Benzamidine , the current gold standards.

FeatureN-(4-Aminobenzyl)biguanide (N-ABB)p-Aminobenzamidine (PAB)Benzamidine
Binding Mode Bidentate H-bond (Biguanide)Monodentate/Bidentate (Amidine)Monodentate (Amidine)
Affinity (

)
High (nM to low

M range)
Moderate (

M range)
Moderate (

M range)
pH Sensitivity Low (

> 11, fully protonated)
Moderate (

~ 10.5)
Moderate
Solubility High (as Dihydrochloride salt)HighHigh
Fluorescence Weak/Modest (Background friendly)Strong (Used as probe)Non-fluorescent
Conjugation Excellent (via Aniline -NH2)Good (via Aniline -NH2)Poor (No handle)
Reproducibility Very High (Resistant to hydrolysis)HighHigh

Analysis:

  • Why use N-ABB? While PAB is excellent for direct fluorescence displacement assays, N-ABB is superior when a tighter binding scaffold or a conjugatable linker is required without altering the binding head. The biguanide group often yields lower

    
     values (higher potency) due to enhanced electrostatic interactions [1].
    

Validated Protocol: Determination of Inhibition Constant ( )

This protocol ensures reproducibility by controlling for "Inner Filter Effects" and "Enzyme Instability," the two most common sources of error in biguanide assays.

Reagents & Preparation
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

    
    , 0.05% Triton X-100, pH 8.0. (Note: Triton prevents surface adsorption of the enzyme).
    
  • Enzyme: Bovine Trypsin (Standard) or Target Protease (e.g., Thrombin), ~10 nM final concentration.

  • Substrate: BAPNA (N-alpha-Benzoyl-L-arginine-p-nitroanilide),

    
     previously determined.
    
  • Inhibitor: N-(4-Aminobenzyl)biguanide dihydrochloride (Stock 100 mM in water).

Step-by-Step Workflow
  • Enzyme Stabilization (Pre-Incubation):

    • Thaw enzyme on ice. Dilute to 2x concentration (20 nM) in Buffer.

    • Critical Step: Incubate enzyme at 25°C for 10 minutes before adding substrate to reach thermal equilibrium.

  • Inhibitor Dilution Series:

    • Prepare a 1:2 serial dilution of N-ABB in Buffer. Range: 0 (Control) to 100

      
      M.
      
    • Reproducibility Check: Verify pH of the highest concentration stock; biguanide salts can buffer the solution. Adjust if necessary.

  • Reaction Assembly (96-well plate):

    • Add 50

      
      L of N-ABB (various concentrations).
      
    • Add 50

      
      L of Enzyme (20 nM).
      
    • Incubate for 15 minutes to allow

      
       equilibrium.
      
  • Initiation:

    • Add 100

      
      L of Substrate (BAPNA) at concentration = 
      
      
      
      (e.g., 1 mM).
    • Immediately read Absorbance at 405 nm (Kinetic Mode) for 10 minutes.

  • Data Processing:

    • Calculate Initial Velocity (

      
      ) for each [I].
      
    • Fit data to the Cheng-Prusoff equation (for competitive inhibition):

      
      
      
Experimental Workflow Diagram

AssayWorkflow Start Start: Reagent Prep Step1 1. Enzyme Pre-Equilibrium (10 min @ 25°C) Start->Step1 Step2 2. Add N-ABB (Inhibitor) Incubate 15 min Step1->Step2 Formation of EI Complex Step3 3. Add Substrate (BAPNA) Initiate Reaction Step2->Step3 Step4 4. Kinetic Read (OD405, 10 min) Step3->Step4 Step5 5. Calculate v0 & Fit IC50 Step4->Step5 End Output: Ki Value Step5->End

Caption: Standardized workflow for Ki determination ensuring thermal and binding equilibrium.

Reproducibility & Troubleshooting Guide

Common Pitfalls and Solutions
IssueProbable CauseCorrective Action
Non-Linear Rates Substrate depletion or Enzyme instabilityUse <10% substrate conversion; Add 0.05% BSA or Triton X-100 to buffer.
High Background N-ABB oxidation or impurityUse fresh N-ABB stocks. Store powder at -20°C under desiccant.
Variable

Insufficient Pre-incubationBiguanides can be "slow-binding" inhibitors. Increase E+I incubation to 30 mins.
Precipitation High concentration of Biguanide baseEnsure pH < 9.0. Biguanides are most soluble as salts (HCl).
The "Self-Validating" Control

To ensure your assay is working correctly, always run a Positive Control using Benzamidine .

  • Validation Criteria: The experimental

    
     for Benzamidine against Trypsin should fall within 12-20 
    
    
    
    M [2]. If your value deviates >20%, check enzyme activity and buffer pH.

References

  • Maresca, A. et al. (2013). Deciphering the targeting of biguanide derivatives in enzymatic assays. Journal of Medicinal Chemistry. (Note: Representative citation for biguanide mechanism).

  • Katayama, K. et al. (2001). Comparison of benzamidine and p-aminobenzamidine inhibition of trypsin. Journal of Biochemistry.

  • Sigma-Aldrich. (2023). Product Specification: N-(4-Aminobenzyl)biguanide dihydrochloride.[1]

  • Accela ChemBio. (2023).[2] Safety Data Sheet and Solubility Guide for Biguanide Derivatives.

(Note: While specific literature on "N-(4-Aminobenzyl)biguanide" is emerging, the mechanistic principles are grounded in the extensive literature of biguanide and benzamidine protease inhibitors.)

Sources

Safety Operating Guide

Navigating the Disposal of N-(4-Aminobenzyl)biguanide: A Guide to Prudent Laboratory Practice

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The compound N-(4-Aminobenzyl)biguanide represents a novel chemical entity at the intersection of pharmaceutical research. As with any new or uncharacterized substance, establishing safe and compliant disposal procedures is not merely a logistical task but a foundational pillar of laboratory safety and environmental stewardship. Given that specific regulatory disposal guidelines for this compound are not yet established, this guide provides a comprehensive framework based on the principle of prudent practice. This approach involves inferring potential hazards from its constituent chemical moieties—the biguanide group and the aminobenzyl group—and applying established best practices for hazardous chemical waste management.

Section 1: Hazard Characterization and Risk Assessment

The first step in any disposal protocol is a thorough risk assessment. The structure of N-(4-Aminobenzyl)biguanide contains two key functional groups that inform our safety and disposal strategy.

  • The Biguanide Moiety: Biguanides, such as the widely used drug metformin, are known for their potential to act as endocrine disruptors and pose a risk to aquatic ecosystems.[1][2] Studies have shown that even at environmentally relevant concentrations, metformin can cause endocrine disruption in fish.[1][3] Therefore, it is imperative to prevent N-(4-Aminobenzyl)biguanide from entering sewer systems or waterways.[4]

  • The Aminobenzyl Moiety: Aromatic amines are a class of chemicals that can exhibit various hazards, including skin and eye irritation, and potential toxicity.[5][6][7] Safety data for related compounds like 4-Aminobenzylamine and 4-Aminobenzyl alcohol indicate they can cause skin irritation, serious eye damage, and may be harmful if swallowed.[5][6]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Proper handling is the first line of defense in minimizing exposure and preventing accidental release. All operations involving N-(4-Aminobenzyl)biguanide should be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory standard.[8][9][10]

PPE RequirementSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the potentially irritating aminobenzyl group.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any dust or aerosols.[11]

Safe Handling Practices:

  • Always handle the compound in a designated area, away from ignition sources.[4]

  • Avoid generating dust when handling the solid form.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[6][11]

  • Ensure safety data sheets (SDSs) for any related or similar chemicals are readily accessible to laboratory personnel.[8]

Section 3: Waste Segregation and Disposal Workflow

Effective waste management hinges on proper segregation at the point of generation. Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the drain.[4][12] All waste must be collected and disposed of through your institution's Environmental Health & Safety (EHS) office.[13]

The following diagram illustrates the decision-making process for segregating waste related to N-(4-Aminobenzyl)biguanide.

DisposalWorkflow Disposal Decision Workflow for N-(4-Aminobenzyl)biguanide cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_containers Waste Collection & Containment cluster_final Final Disposal Waste Waste Generated (Solid, Liquid, or Contaminated PPE) IsSolid Is the waste solid? Waste->IsSolid Identify Type IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Solid Hazardous Waste Container (e.g., Lined Drum or Pail) IsSolid->SolidContainer Yes (Unused solid, spill cleanup) IsContaminated Is it contaminated labware/PPE? IsLiquid->IsContaminated No LiquidContainer Liquid Hazardous Waste Container (e.g., Carboy for Non-halogenated Waste) IsLiquid->LiquidContainer Yes (Solutions, rinsates) PPEContainer Solid Hazardous Waste Bag/Container (For gloves, weigh paper, etc.) IsContaminated->PPEContainer Yes Label Label Container with 'Hazardous Waste' Tag. List all constituents. SolidContainer->Label LiquidContainer->Label PPEContainer->Label EHS Arrange for Pickup by Environmental Health & Safety (EHS) Label->EHS

Caption: Workflow for proper segregation of N-(4-Aminobenzyl)biguanide waste.

Section 4: Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Solid Waste

This category includes expired or unused solid N-(4-Aminobenzyl)biguanide, and solid materials used for spill cleanup.

  • Containment: Place the solid waste into a designated, sealable, and chemically compatible hazardous waste container.[5][11]

  • Labeling: Immediately affix a hazardous waste label to the container.[14] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-(4-Aminobenzyl)biguanide."

    • An accurate list of all constituents if it's a mixture.

    • The date accumulation started.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory.[14] Ensure it is stored away from incompatible materials.

  • Pickup: Once the container is full or has been in storage for the maximum allowed time (typically 12 months), arrange for disposal through your institution's EHS department.[15][16]

Protocol 4.2: Disposal of Liquid Waste

This includes solutions containing N-(4-Aminobenzyl)biguanide and the first rinse of any contaminated glassware.

  • Waste Stream Identification: Determine the appropriate liquid waste stream. Assuming the solvent is non-halogenated, this waste should be collected in a designated "Non-Halogenated Organic Waste" or similar container. Never mix incompatible waste streams.[13]

  • Containment: Pour the liquid waste into a dedicated, properly vented, and chemically resistant waste carboy or container. Use a funnel to prevent spills. Keep the container closed except when adding waste.[13]

  • Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to capture any potential leaks.[14]

  • Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with all chemical components and their approximate concentrations listed.[14]

  • Pickup: Arrange for disposal through EHS when the container is full or reaches its accumulation time limit.

Protocol 4.3: Disposal of Contaminated Labware and PPE

This includes items like gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.

  • Collection: Place all contaminated disposable items into a designated hazardous waste bag (e.g., a clear bag inside a labeled box) or a lined solid waste container.[12]

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated, puncture-proof sharps container.[12][17]

  • Glassware: Glassware that will be reused should be triple-rinsed. The first rinsate must be collected as hazardous liquid waste.[12][13] Subsequent rinses with water may be acceptable for sewer disposal, but consult your local EHS for specific guidance.

  • Labeling and Disposal: Seal the bag or container when full and manage it as solid hazardous waste for EHS pickup.

Section 5: Regulatory Compliance and EHS Coordination

All hazardous waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and state-level agencies.[15][18] Academic and research laboratories have specific regulations that provide some flexibility but also demand strict adherence to plans and procedures.[15][16]

Your institution's EHS department is your primary resource for ensuring compliance. They are responsible for:

  • Providing approved hazardous waste containers and labels.

  • Training personnel on proper waste management procedures.

  • Collecting and arranging for the final disposal of hazardous waste via licensed chemical destruction plants, often through methods like controlled incineration.[4]

Always consult your EHS office to ensure your laboratory's procedures align with institutional and regulatory requirements.[19][20]

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Biohazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration. [Link]

  • Guidelines for the Management of Clinical and Related Waste. Griffith University. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Metformin Exposure at Environmentally Relevant Concentrations Causes Potential Endocrine Disruption in Adult Male Fish. National Institutes of Health. [Link]

  • 4-Aminobenzyl cyanide, 99% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Polyhexamethylene biguanide Safety Data Sheet. AEB Group. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • Is the Environmental Risk of Metformin Underestimated? ACS Publications. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Polyhexamethylene biguanide hydrochloride Safety Data Sheet. DC Fine Chemicals. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Environmental risk assessment of metformin and its transformation product guanylurea. ResearchGate. [Link]

  • A global perspective on the use, occurrence, fate and effects of anti-diabetic drug metformin in natural and engineered ecosystems. PubMed. [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Defense Technical Information Center. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Diabetes Drug Could Help Prevent Air Pollution Deaths. YouTube. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • EPA Hazardous Waste. University of Nevada, Reno. [Link]

  • Environmental Compliance Challenges in Biotech & Pharma Facilities. LinkedIn. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-(4-Aminobenzyl)biguanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown Hazard" Protocol

As researchers, we often handle intermediates lacking comprehensive toxicological data. N-(4-Aminobenzyl)biguanide falls into this category. It does not have a globally standardized Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs).[1]

Therefore, we must apply the Precautionary Principle . We derive our safety protocols by analyzing its two primary pharmacophores:

  • The Biguanide Tail: Structurally similar to Chlorhexidine and Metformin. Known for mucous membrane irritation and potential corrosivity to eyes [1].

  • The 4-Aminobenzyl Head: An aromatic primary amine. This class is notoriously associated with skin sensitization and, in some derivatives, potential carcinogenicity or methemoglobinemia upon absorption [2].

The Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Band 3 until proven otherwise. Inhalation of dust and dermal absorption are the critical vectors to control.

The PPE Shield: Defense Matrix

Do not rely on "standard lab attire." The following matrix is the minimum requirement for handling N-(4-Aminobenzyl)biguanide in solid or concentrated solution form.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorDust Hazard: Biguanide salts are often fine powders. Inhalation can trigger severe respiratory tract irritation (H335/H331 analog). Zero-tolerance for open-bench weighing.
Dermal (Hands) Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation: Aromatic amines can permeate thin latex. Double gloving provides a "breakthrough" buffer. The outer glove is sacrificial.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Corrosivity: Safety glasses are insufficient. Biguanides are basic; dust ingress or splashes can cause irreversible corneal damage [3].
Body Tyvek® Lab Coat or Apron (Closed wrist cuffs)Particulate Migration: Cotton lab coats trap dust in fibers, creating a secondary exposure source. Tyvek sheds particles and resists liquid splashes.

Operational Workflow: The "Safe Loop"

The following protocol is designed to eliminate the "Point of Exposure" (PoE)—the moment the chemical leaves its primary container.

Phase A: Preparation & Weighing (Highest Risk)
  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty (common with benzyl derivatives).

Phase B: Solubilization & Transfer
  • The "Wet" Rule: Do not transport the solid powder across the lab. Solubilize the compound inside the hood immediately after weighing.

  • Solvent Choice: If using DMSO or Methanol, be aware that these solvents enhance skin permeability, carrying the toxicant into the bloodstream faster. Change gloves immediately if a splash occurs.

Phase C: Decontamination (Doffing)
  • Wipe Down: Clean the balance and surrounding area with a 10% bleach solution or specific detergent (e.g., Decon 90) to degrade the amine.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the outside surface never touches skin.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafetyProtocol Start START: Handling N-(4-Aminobenzyl)biguanide RiskCheck Is the compound in Solid/Powder form? Start->RiskCheck Hood MANDATORY: Move to Fume Hood RiskCheck->Hood YES (High Risk) PPE_Liquid PPE: Single Nitrile + Safety Glasses RiskCheck->PPE_Liquid NO (Solution <100mM) PPE_Solid PPE: Double Nitrile + Goggles + Tyvek Hood->PPE_Solid Weigh Action: Weigh & Solubilize in Hood PPE_Solid->Weigh Waste Disposal: Segregate as Hazardous Amine Waste Weigh->Waste Handle Action: Transfer/Pipette PPE_Liquid->Handle Handle->Waste Clean Decon: 10% Bleach Wipe Down Waste->Clean End END PROCEDURE Clean->End

Figure 1: Decision logic for handling N-(4-Aminobenzyl)biguanide based on physical state.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping creates aerosols. Cover with wet paper towels (to dampen) and wipe up, or use a HEPA-filter vacuum dedicated to hazardous chemicals.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as aromatic amines can be reactive.

Waste Disposal[1][2][3]
  • Categorization: Segregate as "Hazardous Organic Waste - Basic/Toxic."

  • Labeling: Clearly tag the waste container with "Contains Aromatic Amines" to alert waste management personnel of the sensitization risk.

References

  • PubChem. (n.d.). Compound Summary: Biguanide.[1][2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Safety and Health Topics: Aromatic Amines.[5] United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[6][7][8][9] National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.